FT827
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2-[4-[4-hydroxy-4-[(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)methyl]piperidine-1-carbonyl]phenyl]phenyl]ethenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N6O5S/c1-3-39(37,38)30-23-7-5-4-6-21(23)19-8-10-20(11-9-19)25(34)32-14-12-27(36,13-15-32)17-33-18-28-24-22(26(33)35)16-29-31(24)2/h3-11,16,18,30,36H,1,12-15,17H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNJQQBUZURQMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=O)N(C=N2)CC3(CCN(CC3)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5NS(=O)(=O)C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N6O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
FT827: A Covalent Inhibitor Targeting Ubiquitin-Specific Protease 7 (USP7)
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Summary
FT827 is a selective, covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme (DUB) implicated in various human diseases, most notably cancer.[1][2][3][4][5] By targeting the catalytic center of USP7, this compound effectively blocks its enzymatic activity, leading to the destabilization of key USP7 substrates.[1][2][6] This inhibition triggers a cascade of downstream cellular events, including the stabilization and reactivation of the tumor suppressor protein p53, ultimately culminating in tumor growth inhibition.[1][7] This technical guide provides a comprehensive overview of the cellular target of this compound, its mechanism of action, relevant quantitative data, experimental methodologies, and the associated signaling pathway.
Quantitative Data Summary
The following table summarizes the key quantitative parameters defining the interaction of this compound with its cellular target, USP7.
| Parameter | Value | Target Domain | Species | Notes | Reference |
| Binding Affinity (Kd) | 7.8 µM | Catalytic Domain (residues 208-560) | Human | Apparent dissociation constant. | [1][2][4] |
| Inhibition Constant (Ki) | 4.2 µM | Catalytic Domain | Human | Covalent inhibitor kinetics. | [2][4] |
| Enzyme Inactivation Rate (kinact/Ki) | 66 ± 25 M⁻¹s⁻¹ | Full-length USP7 | Human | Describes the efficiency of covalent modification. | [1] |
| IC50 (Enzymatic Assay) | 52 nM | Catalytic Domain (USP7_CD) | Human | Half-maximal inhibitory concentration in a biochemical assay. | [1][4] |
| IC50 (Cellular Assay) | ~0.1 - 2 µM | Endogenous USP7 | Human (MCF7 cells) | Half-maximal inhibitory concentration in a cellular context, demonstrating target engagement. | [1][4] |
Mechanism of Action and Signaling Pathway
This compound functions as a ubiquitin-competitive inhibitor, binding to a dynamic pocket near the catalytic center of the apo-form of USP7.[1][7] Its vinylsulfonamide moiety forms a covalent bond with the catalytic cysteine residue (Cys223) of USP7, leading to irreversible inhibition of its deubiquitinating activity.[1][6][8]
The primary downstream consequence of USP7 inhibition by this compound is the disruption of the MDM2-p53 axis.[1][7] Under normal physiological conditions, USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that, in turn, ubiquitinates p53, targeting it for proteasomal degradation.[1][8] By inhibiting USP7, this compound leads to the destabilization and degradation of MDM2.[1][7] This reduction in MDM2 levels allows for the accumulation and activation of the p53 tumor suppressor protein.[1][7] Activated p53 then transcriptionally upregulates its target genes, such as the cell cycle inhibitor p21, resulting in cell cycle arrest and inhibition of tumor growth.[1][7]
Experimental Protocols
The identification and characterization of USP7 as the cellular target of this compound involved several key experimental methodologies.
Enzymatic Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified USP7.
-
Methodology:
-
A dilution series of this compound in 100% DMSO is prepared.
-
100 nL of the compound dilutions are dispensed into a 384-well plate.
-
A solution containing recombinant USP7 catalytic domain (USP7_CD, 3 nM) and a fluorogenic substrate, ubiquitin-rhodamine 110 (25 nM), is added to the wells.
-
The plate is incubated at room temperature for 1 hour.
-
The fluorescence intensity is measured to determine the rate of substrate cleavage.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistical equation.[4]
-
Cellular Target Engagement Assay
-
Objective: To confirm that this compound engages with and inhibits USP7 within a cellular environment.
-
Methodology:
-
Intact MCF7 breast cancer cells are incubated with varying concentrations of this compound.
-
The cells are then treated with a ubiquitin active site probe, HA-tagged ubiquitin bromoethyl (HA-UbC2Br), which covalently binds to the active site of deubiquitinases.
-
Cell lysates are prepared and subjected to SDS-PAGE.
-
Western blotting is performed using an anti-USP7 antibody to visualize the modification of USP7 by the ubiquitin probe (USP7~Ub).
-
A decrease in the USP7~Ub band with increasing concentrations of this compound indicates competitive binding and target engagement.[1]
-
X-ray Crystallography
-
Objective: To determine the three-dimensional structure of this compound in complex with USP7 and elucidate the molecular basis of its inhibitory activity.
-
Methodology:
-
The catalytic domain of human USP7 (residues 208-560) is expressed and purified.
-
The purified USP7 is co-crystallized with this compound.
-
X-ray diffraction data are collected from the resulting crystals.
-
The structure is solved and refined to reveal the precise binding mode of this compound in the active site of USP7. The crystal structure of USP7 in complex with this compound has been deposited in the Protein Data Bank (PDB) with the accession code 5NGF.[9]
-
Conclusion
This compound is a well-characterized small molecule that selectively and covalently targets the deubiquitinase USP7. Its mechanism of action, centered on the disruption of the USP7-MDM2-p53 signaling axis, provides a strong rationale for its investigation as a potential therapeutic agent in oncology. The detailed quantitative data and experimental protocols outlined in this guide offer a solid foundation for further research and development efforts focused on USP7 inhibition.
References
- 1. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | DUB | TargetMol [targetmol.com]
- 3. FT-827 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. glpbio.com [glpbio.com]
- 5. medkoo.com [medkoo.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Molecular basis of USP7 inhibition by selective small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
FT827 covalent binding to Cys223 of USP7
An In-Depth Technical Guide to the Covalent Binding of FT827 to Cys223 of USP7
Introduction
Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability and function of a wide array of protein substrates. Its involvement in key cellular processes—including DNA repair, cell cycle progression, and immune response—has made it a significant target for therapeutic intervention, particularly in oncology.[1][2] A primary function of USP7 is the stabilization of the E3 ubiquitin ligase MDM2, which in turn negatively regulates the tumor suppressor p53.[3][4] Consequently, inhibiting USP7 leads to the degradation of MDM2, stabilization of p53, and the activation of tumor-suppressive pathways.[3][4]
This compound is a potent and selective small-molecule inhibitor that covalently modifies the catalytic cysteine (Cys223) of USP7.[4][5][6] This guide provides a detailed technical overview of the mechanism, binding kinetics, and experimental validation of this compound's interaction with USP7, intended for researchers and professionals in drug development.
Data Presentation: Quantitative Analysis of this compound Interaction with USP7
The inhibitory activity and binding affinity of this compound have been characterized through various biochemical and biophysical assays. For comparative purposes, data for FT671, a non-covalent analog, is also presented.
Table 1: In Vitro Inhibition and Binding Affinity
| Compound | Target Protein | Parameter | Value | Reference(s) |
| This compound | USP7 Catalytic Domain (USP7CD) | Kd (Apparent Dissociation Constant) | 7.8 µM | [4][7][8] |
| USP7 | Ki (Inhibition Constant) | 4.2 µM | [5][8] | |
| USP7 | kinact/Ki (Enzyme Inactivation Rate) | 66 ± 25 M-1s-1 | [4] | |
| FT671 | USP7 Catalytic Domain (USP7CD) | Kd (Apparent Dissociation Constant) | 65 nM | [4][7] |
| USP7 Catalytic Domain (USP7CD) | IC50 (Half-maximal Inhibitory Conc.) | 52 nM | [4][7] | |
| USP7 C-terminus (USP7C-term) | IC50 (Half-maximal Inhibitory Conc.) | 69 nM | [4][7] |
Table 2: Cellular Target Engagement
| Compound | Assay Context | Parameter | Value | Reference(s) |
| This compound | MCF7 Cell Lysates & Intact Cells | IC50 (vs. HA-UbC2Br probe) | ~0.1 - 2 µM | [4][5] |
| FT671 | MCF7 Cell Lysates & Intact Cells | IC50 (vs. HA-UbC2Br probe) | ~0.1 - 2 µM | [4][7] |
Mechanism of Covalent Binding
Co-crystal structures reveal that this compound targets a dynamic pocket near the catalytic center of USP7.[3][9] Uniquely, it binds to the auto-inhibited, apo conformation of the enzyme.[4] The inhibitor features a vinylsulfonamide moiety that acts as a Michael acceptor. This "warhead" is positioned to react with the thiol side chain of the catalytic Cys223 residue, forming an irreversible covalent bond.[4][10] This modification permanently inactivates the enzyme.
The interaction is highly specific, as this compound showed no significant inhibition against a panel of 37 other deubiquitinases.[4][5]
Signaling Pathways Modulated by this compound
The primary therapeutic rationale for USP7 inhibition is the reactivation of the p53 tumor suppressor pathway. By covalently inhibiting USP7, this compound triggers the degradation of MDM2, thereby stabilizing p53 and inducing downstream effects like cell cycle arrest and apoptosis.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon the findings related to this compound.
Biochemical USP7 Inhibition Assay (Ubiquitin-Rhodamine)
This assay quantifies the enzymatic activity of USP7 in the presence of an inhibitor.
-
Reagents: Recombinant USP7CD (catalytic domain) or USP7C-term, Ubiquitin-Rhodamine 110 substrate, assay buffer, 10 mM citric acid (stop solution).
-
Procedure:
-
Serially dilute this compound in assay buffer in a 96-well plate.
-
Add a fixed concentration of recombinant USP7 enzyme (e.g., 3 nM for USP7CD) to each well.
-
Incubate at room temperature for a defined period (e.g., 60 minutes) to allow for inhibitor binding and covalent modification.
-
Initiate the enzymatic reaction by adding 25 nM Ubiquitin-Rhodamine 110 substrate.
-
Incubate for 1 hour at room temperature.
-
Terminate the reaction by adding the citric acid stop solution.
-
Measure fluorescence intensity using a plate reader with 485 nm excitation and 520 nm emission filters.[5]
-
Calculate IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Cellular Target Engagement Profiling
This method confirms that the inhibitor engages with its intended target within a complex cellular environment.
-
Materials: MCF7 breast cancer cells, this compound, DMSO, HA-tagged ubiquitin bromoethyl (HA-UbC2Br) probe, lysis buffer, antibodies for Western blotting (anti-USP7, anti-HA).
-
Protocol (Intact Cells):
-
Treat intact MCF7 cells with varying concentrations of this compound or DMSO for a specified time.
-
Add the HA-UbC2Br active site probe, which covalently binds to the active site of DUBs.
-
Lyse the cells and collect the protein extracts.
-
-
Protocol (Cell Lysates):
-
Prepare crude cell extracts from untreated MCF7 cells.
-
Incubate the lysates with this compound or DMSO.
-
Add the HA-UbC2Br probe to the treated lysates.
-
-
Analysis:
-
Separate proteins by SDS-PAGE and transfer to a membrane for Western blotting.
-
Probe the membrane with an anti-USP7 antibody. The formation of a higher molecular weight band (USP7~Ub probe) indicates active USP7.
-
Successful inhibition by this compound is observed as a dose-dependent decrease in the intensity of the USP7~Ub probe band, demonstrating that this compound blocked the active site from the probe.[4][7]
-
Surface Plasmon Resonance (SPR)
SPR is used to determine the binding kinetics and affinity (Kd) of this compound to USP7.
-
Setup: Immobilize recombinant USP7CD on a sensor chip. Use a control surface (e.g., with an unrelated protein like Akt-PH domain) to subtract non-specific binding.
-
Procedure:
-
Flow a series of concentrations of this compound in solution over the sensor and control surfaces.
-
Measure the change in the refractive index at the surface, which is proportional to the mass of the bound compound, in real-time.
-
Record the association and dissociation phases.
-
Fit the resulting sensorgram data to a suitable binding model to calculate the apparent dissociation constant (Kd).[4][7]
-
X-ray Crystallography
This technique provides atomic-level detail of the inhibitor-enzyme interaction.
-
Protein Preparation: Express and purify the catalytic domain of USP7.
-
Complex Formation: Incubate the purified USP7 with an excess of this compound to ensure complete covalent modification.
-
Crystallization: Screen for crystallization conditions using methods like vapor diffusion until diffraction-quality crystals of the USP7-FT827 complex are obtained.
-
Data Collection: Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.
-
Structure Determination: Process the diffraction data to solve and refine the three-dimensional structure. The resulting model (PDB ID: 5NGF) reveals the precise covalent linkage between the vinylsulfonamide of this compound and the sulfur atom of Cys223.[9]
Conclusion
This compound is a highly selective, covalent inhibitor of USP7 that targets the catalytic Cys223 residue. Its mechanism of action, binding kinetics, and cellular engagement have been thoroughly validated through a suite of biochemical, biophysical, and structural biology techniques. By binding to a unique apo-conformation and forming an irreversible bond, this compound effectively inactivates USP7, leading to the stabilization of p53. This makes this compound an invaluable tool for studying USP7 biology and a promising lead compound for the development of novel anti-cancer therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Molecular basis of USP7 inhibition by selective small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. mybiosource.com [mybiosource.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | DUB | TargetMol [targetmol.com]
- 9. rcsb.org [rcsb.org]
- 10. researchgate.net [researchgate.net]
In-Depth Technical Guide: Discovery and Development of FT827, a Covalent Inhibitor of USP7
For Researchers, Scientists, and Drug Development Professionals
Introduction
FT827 is a selective, covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme implicated in the progression of various cancers. By forming a covalent bond with the catalytic cysteine residue (Cys223) of USP7, this compound effectively inactivates the enzyme. This inhibition leads to the destabilization of key oncogenic proteins, most notably MDM2, resulting in the subsequent activation of the p53 tumor suppressor pathway. This guide provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical characterization of this compound.
Discovery and Synthesis
The discovery of this compound originated from a high-throughput screening of approximately 500,000 compounds to identify inhibitors of USP7. This initial screen led to the identification of a pyrazolo[3,4-d]pyrimidin-4-one-piperidine series of compounds. Subsequent optimization of this series with a focus on improving activity and physicochemical properties resulted in the development of this compound. A key feature of this compound is the incorporation of a vinylsulfonamide moiety, which acts as a covalent warhead, enabling the irreversible inhibition of USP7. The chemical synthesis of this compound has been detailed in prior publications and patents originating from FORMA Therapeutics.
Mechanism of Action
This compound exerts its therapeutic effect by covalently modifying the active site of USP7. The vinylsulfonamide group of this compound engages in a Michael addition reaction with the thiol group of the catalytic cysteine Cys223 residue within the USP7 active site. This covalent modification is irreversible and renders the enzyme catalytically inactive.
The primary downstream consequence of USP7 inhibition by this compound is the disruption of the USP7-MDM2-p53 signaling axis. USP7 normally deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation. By inhibiting USP7, this compound leads to the destabilization and degradation of MDM2. The subsequent reduction in MDM2 levels allows for the accumulation and activation of p53. Activated p53 then transcriptionally upregulates its target genes, including the cell cycle inhibitor p21, leading to cell cycle arrest and apoptosis in cancer cells.
Quantitative Data
The following tables summarize the key quantitative data for this compound from in vitro and cellular assays.
Table 1: In Vitro Biochemical and Biophysical Data for this compound
| Parameter | Value | Conditions |
| Binding Affinity (Kd) | 7.8 µM (range: 5.9-10.2 µM) | Surface Plasmon Resonance (SPR) with USP7 catalytic domain (residues 208-560). |
| Enzyme Inhibition (kinact/Ki) | 66 ± 25 M-1s-1 | Ubiquitin-rhodamine assay with USP7. |
| Cellular Target Engagement (IC50) | ~0.1-2 µM | Inhibition of USP7 probe reactivity in intact MCF7 breast cancer cells. |
Table 2: Selectivity of this compound
| Target | Activity | Assay |
| Panel of 38 Deubiquitinases (DUBs) | Exclusive for USP7 | In vitro DUB activity assays. |
| USP47 | No inhibition | In vitro DUB activity assay. |
| USP10 | No inhibition | In vitro DUB activity assay. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Ubiquitin-Rhodamine 110 Assay for USP7 Activity
This assay measures the enzymatic activity of USP7 through the cleavage of a fluorogenic substrate.
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM DTT, 0.01% Tween-20.
-
Recombinant human USP7 (catalytic domain, residues 208-560).
-
Ubiquitin-Rhodamine 110 substrate.
-
This compound (or other test compounds) dissolved in DMSO.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well black plate, add USP7 enzyme to the assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a specified pre-incubation time (e.g., 30 minutes) at room temperature to allow for covalent modification.
-
Initiate the reaction by adding the Ubiquitin-Rhodamine 110 substrate to a final concentration of 100 nM.
-
Monitor the increase in fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) over time using a plate reader.
-
Calculate the rate of reaction from the linear phase of the fluorescence curve.
-
Determine IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation. For covalent inhibitors, calculate kinact and Ki from progress curves at different inhibitor concentrations.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the binding affinity and kinetics of this compound to USP7.
-
Instrumentation and Reagents:
-
Biacore instrument (or equivalent).
-
CM5 sensor chip.
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Immobilization Buffer: 10 mM sodium acetate, pH 5.0.
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Recombinant human USP7 (catalytic domain).
-
This compound dissolved in running buffer with a low percentage of DMSO.
-
-
Procedure:
-
Immobilize recombinant USP7 onto the CM5 sensor chip via standard amine coupling chemistry.
-
Perform a series of injections of this compound at different concentrations over the immobilized USP7 surface.
-
Monitor the association and dissociation phases in real-time.
-
Due to the covalent nature of the interaction, regeneration of the surface is not possible. A fresh surface is required for each concentration series.
-
Fit the sensorgram data to a 1:1 binding model that accounts for covalent modification to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
-
Western Blotting for Cellular Target Engagement
This method is used to assess the effect of this compound on the protein levels of USP7 substrates in cells.
-
Cell Culture and Treatment:
-
Culture a suitable cancer cell line (e.g., HCT116 or MCF7) in appropriate media.
-
Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for a specified time course (e.g., 24 hours).
-
-
Lysate Preparation:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against MDM2, p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to determine the relative changes in protein levels.
-
Visualizations
This compound Discovery and Characterization Workflow
Caption: Workflow for the discovery and characterization of this compound.
USP7 Signaling Pathway
Caption: The USP7-MDM2-p53 signaling pathway and its inhibition by this compound.
Conclusion
This compound is a potent and selective covalent inhibitor of USP7 that demonstrates significant preclinical activity. Its well-defined mechanism of action, involving the stabilization of the p53 tumor suppressor, makes it a promising candidate for further development as a cancer therapeutic. This technical guide provides a comprehensive summary of the discovery, characterization, and methodologies used in the evaluation of this compound, serving as a valuable resource for researchers in the field of drug discovery and cancer biology.
The Structural Basis of FT827's Covalent Engagement with USP7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and molecular interactions between the selective covalent inhibitor FT827 and the deubiquitinase Ubiquitin-Specific Protease 7 (USP7). A comprehensive understanding of this interaction is critical for the development of novel therapeutics targeting the USP7 pathway, which is implicated in various cancers through its regulation of key proteins such as the tumor suppressor p53 and the oncogenic E3 ligase MDM2.[1][2][3]
Core Interaction: Covalent Modification of the Catalytic Site
This compound is a potent and selective inhibitor of USP7 that operates through a covalent mechanism of action.[1][4][5] The key to its inhibitory function lies in a vinylsulfonamide moiety, which covalently modifies the catalytic cysteine residue (Cys223) within the active site of USP7.[1][6] This irreversible binding event effectively inactivates the enzyme, preventing it from carrying out its deubiquitinating function.
Co-crystal structures of the USP7 catalytic domain (USP7cd; residues 208-560) in complex with this compound have been determined to a resolution of 2.33 Å (PDB ID: 5NGF), providing a detailed atomic-level view of the interaction.[1][2] These structures reveal that this compound binds within a dynamic pocket in the Thumb-Palm cleft, a region that guides the C-terminus of ubiquitin into the catalytic center.[1] This binding site is characteristic of the auto-inhibited apo form of USP7 and differs from that of other USP family deubiquitinases, contributing to the inhibitor's specificity.[1][2]
Quantitative Analysis of this compound-USP7 Interaction
The binding affinity and inhibitory potency of this compound against USP7 have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
| Parameter | Value | USP7 Construct | Method | Reference |
| Dissociation Constant (Kd) | 7.8 µM (s.e.m. range: 5.9-10.2 µM) | USP7CD (residues 208-560) | Surface Plasmon Resonance (SPR) | [1][6] |
| Inhibition Constant (Ki) | 4.2 µM | Not Specified | Enzyme Inhibition Assay | [4][5] |
| Enzyme Inactivation Rate (kinact/Ki) | 66 ± 25 M-1s-1 | Not Specified | Enzyme Inhibition Assay | [1][6] |
| Half-maximal Inhibitory Concentration (IC50) | ~0.1-2 µM | Full-length USP7 | Cellular Ubiquitin Probe Reactivity Assay | [1][7] |
The USP7-p53 Signaling Pathway and Point of Intervention
USP7 plays a crucial role in the p53 tumor suppressor pathway. Under normal cellular conditions, USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that, in turn, ubiquitinates p53, targeting it for proteasomal degradation.[1][3] By inhibiting USP7, this compound leads to the destabilization and degradation of MDM2. This reduction in MDM2 levels results in the accumulation and activation of p53, which can then initiate downstream cellular processes such as cell cycle arrest and apoptosis.[1][2]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of the findings related to the this compound-USP7 interaction. The following sections outline the key experimental protocols.
Recombinant USP7 Expression and Purification
For structural and biochemical studies, the catalytic domain of human USP7 (residues 208-560) is expressed in E. coli BL21 (DE3) cells.[8] The protein is then purified using standard chromatography techniques to ensure high purity for subsequent assays.
USP7 Biochemical Inhibition Assay
The inhibitory activity of this compound on USP7 is quantified using a fluorescence-based assay.[4]
-
Reagents : Recombinant USP7 catalytic domain (USP7CD, 3 nM) or a longer construct (USP7C-term, 30-125 pM), 25 nM ubiquitin-rhodamine 110 substrate, assay buffer, and this compound.
-
Procedure :
-
The recombinant USP7 enzyme is pre-incubated with varying concentrations of this compound.
-
The reaction is initiated by the addition of the ubiquitin-rhodamine 110 substrate.
-
The mixture is incubated at room temperature for 1 hour.
-
The reaction is terminated by the addition of 10 mM citric acid.
-
Fluorescence intensity is measured using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 520 nm.[4]
-
IC50 values are calculated from the dose-response curves.
-
Cellular Target Engagement Assay
To confirm that this compound engages USP7 within a cellular context, a competitive profiling assay using a ubiquitin active-site probe is employed.[1][7]
-
Materials : MCF7 breast cancer cells, this compound, HA-tagged ubiquitin bromoethyl (HA-UbC2Br) probe, lysis buffer, and antibodies for immunoblotting.
-
Procedure :
-
Intact MCF7 cells or crude cell extracts are incubated with varying concentrations of this compound.
-
The cells or extracts are then treated with the HA-UbC2Br probe, which covalently binds to the active site of deubiquitinases.
-
Cells are lysed, and proteins are separated by SDS-PAGE.
-
Immunoblotting is performed using an anti-HA antibody to detect DUBs that have been labeled by the probe.
-
Inhibition of USP7 by this compound is observed as a decrease in the signal corresponding to HA-labeled USP7.[6][7]
-
X-ray Crystallography
The structural basis of the this compound-USP7 interaction was elucidated through X-ray crystallography.
-
Crystallization : Crystals of the USP7 catalytic domain are grown.
-
Soaking : The grown crystals are soaked in a solution containing this compound.
-
Data Collection : X-ray diffraction data are collected from the soaked crystals.
-
Structure Determination : The co-crystal structure is solved and refined to reveal the precise binding mode of this compound.[1]
Conclusion
The selective, covalent inhibitor this compound provides a powerful tool for probing the function of USP7 and serves as a promising scaffold for the development of novel anti-cancer therapeutics. The detailed structural and quantitative data presented in this guide offer a comprehensive understanding of its mechanism of action. The covalent modification of Cys223 within a unique binding pocket of USP7 underpins its potency and selectivity. The experimental protocols outlined herein provide a foundation for further research into the therapeutic potential of USP7 inhibition.
References
- 1. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. This compound | DUB | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
FT827: A Deep Dive into its Impact on the Ubiquitin-Proteasome System
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ubiquitin-Proteasome System (UPS) is a critical cellular machinery responsible for protein degradation, playing a pivotal role in maintaining cellular homeostasis. Dysregulation of the UPS is implicated in a multitude of diseases, including cancer, making it a prime target for therapeutic intervention. Within the UPS, deubiquitinating enzymes (DUBs) act as key regulators by removing ubiquitin tags from substrate proteins, thereby rescuing them from proteasomal degradation.
Ubiquitin-Specific Protease 7 (USP7) has emerged as a particularly attractive drug target due to its role in stabilizing a variety of oncoproteins and cell cycle regulators. This technical guide provides an in-depth analysis of FT827, a potent and selective covalent inhibitor of USP7, and its profound impact on the ubiquitin-proteasome system.
This compound: Mechanism of Action and Specificity
This compound is a small molecule inhibitor characterized by a vinyl sulfonamide "warhead" that covalently modifies the catalytic cysteine residue (Cys223) within the active site of USP7.[1][2] This irreversible binding leads to the potent and selective inhibition of USP7's deubiquitinating activity.
Quantitative Data on this compound Activity
The efficacy and selectivity of this compound have been quantified through various biochemical and cellular assays. The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Assay Type | Reference |
| IC50 | 52 nM | in vitro enzymatic assay | [1] |
| Kd | 7.8 µM | Biophysical binding assay (e.g., SPR) | |
| Ki | 4.2 µM | Enzyme inhibition kinetics | |
| Selectivity | Highly selective for USP7 | Tested against a panel of 38 other DUBs | [1] |
Impact on the Ubiquitin-Proteasome System and Downstream Signaling
By inhibiting USP7, this compound triggers a cascade of events within the cell, primarily leading to the ubiquitination and subsequent proteasomal degradation of USP7 substrates.
The MDM2-p53 Axis: A Primary Target
A key substrate of USP7 is the E3 ubiquitin ligase Mouse Double Minute 2 homolog (MDM2). MDM2 is a critical negative regulator of the tumor suppressor protein p53. By deubiquitinating and stabilizing MDM2, USP7 promotes the degradation of p53.
This compound-mediated inhibition of USP7 leads to the destabilization and degradation of MDM2. This, in turn, allows for the accumulation and activation of p53, a potent tumor suppressor that can induce cell cycle arrest, senescence, and apoptosis.
References
Methodological & Application
Application Notes: FT827 for In Vitro Cancer Cell Research
Introduction
FT827 is a potent and selective covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1] It functions by irreversibly modifying the catalytic cysteine (Cys223) in the active site of USP7.[1][2] USP7 plays a critical role in regulating the stability of numerous proteins involved in cancer progression, most notably the E3 ubiquitin ligase MDM2.[3][4] By inhibiting USP7, this compound prevents the deubiquitination of MDM2, leading to its degradation.[5][6] This in turn stabilizes the tumor suppressor protein p53, resulting in the transcriptional activation of p53 target genes like p21, and ultimately inducing p53-dependent apoptosis in cancer cells.[5][6] These application notes provide detailed protocols for utilizing this compound in cell culture to study the USP7-MDM2-p53 signaling axis and its effects on cell viability and apoptosis.
Data Presentation
Biochemical and Cellular Properties of this compound
| Parameter | Value | Target/Cell Line | Reference |
| Binding Affinity (Kd) | 7.8 µM | USP7 Catalytic Domain | [1][7] |
| Inhibition Kinetics (kinact/Ki) | 66 ± 25 M-1s-1 | USP7 Enzyme | [1][7] |
| Cellular IC50 | ~0.1 - 2.0 µM | Inhibition of USP7 probe reactivity in MCF7 cells | [1][7] |
Recommended Cell Lines and Culture Conditions
| Cell Line | Cancer Type | Recommended Medium | Reference |
| MCF7 | Breast Cancer | DMEM with Glutamax, 10% FBS, 1% nonessential amino acids, 1% penicillin/streptomycin | [1] |
| HCT116 | Colorectal Cancer | DMEM with Glutamax, 10% FBS, 1% nonessential amino acids, 1% penicillin/streptomycin | [1] |
| U2OS | Osteosarcoma | DMEM with Glutamax, 10% FBS, 1% nonessential amino acids, 1% penicillin/streptomycin | [1] |
| IMR-32 | Neuroblastoma | DMEM with Glutamax, 10% FBS, 1% nonessential amino acids, 1% penicillin/streptomycin | [1] |
| MM.1S | Multiple Myeloma | RPMI-1640, 10% FBS, antibiotic/antimycotic solution | [8] |
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced apoptosis via USP7 inhibition.
General Experimental Workflow
Caption: Workflow for in vitro cell-based assays using this compound.
Experimental Protocols
Protocol 1: General Cell Culture and this compound Treatment
This protocol describes the basic steps for culturing cells and treating them with this compound for subsequent analysis.
Materials:
-
Cancer cell line of interest (e.g., MCF7)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Phosphate-Buffered Saline (PBS), sterile
-
Multi-well tissue culture plates (e.g., 6-well or 96-well)
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed cells into multi-well plates at a predetermined density appropriate for the assay duration. For a 96-well plate, a starting density of 5,000-10,000 cells/well is common. For a 6-well plate, 2.5 x 105 cells/well can be used.
-
Adherence: Incubate the plates for 24 hours at 37°C and 5% CO2 to allow cells to adhere and resume logarithmic growth.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C or -80°C. On the day of the experiment, perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 50 µM). Also prepare a vehicle control using the same final concentration of DMSO as in the highest this compound treatment group.
-
Cell Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Return the plates to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours). The optimal time should be determined empirically.
-
Proceed to Downstream Analysis: After incubation, cells can be harvested for Western blot analysis or analyzed directly in the plate for viability.
Protocol 2: Western Blot Analysis of p53 Pathway Upregulation
This protocol is for detecting changes in protein levels of p53 and its downstream target p21 following this compound treatment.
Materials:
-
Cells treated with this compound as described in Protocol 1 (typically in 6-well plates).
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-p53, anti-p21, anti-MDM2, and a loading control (e.g., anti-β-actin).[1]
-
HRP-conjugated secondary antibodies.[1]
-
ECL chemiluminescence detection reagents.[1]
-
Imaging system (e.g., Amersham Bioluminescent Imager).[1]
Procedure:
-
Cell Lysis: After treatment, place the 6-well plate on ice. Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli buffer to 20-30 µg of protein from each sample and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in blocking buffer. Incubate the membrane with the primary antibody (e.g., anti-p53) overnight at 4°C, following the manufacturer's recommended dilution.
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Imaging: Wash the membrane again three times with TBST. Apply ECL substrate and image the resulting chemiluminescence.[1] The upregulation of p53 and p21 is indicative of successful USP7 inhibition.
Protocol 3: Cell Viability Dose-Response Assay (ATP-Based)
This protocol determines the half-maximal inhibitory concentration (IC50) of this compound by measuring ATP levels, an indicator of metabolically active cells.[1][8][9]
Materials:
-
Cells treated with a range of this compound concentrations in an opaque-walled 96-well plate as per Protocol 1.
-
Luminescent ATP-based cell viability assay kit (e.g., CellTiter-Glo®).
-
Luminometer plate reader.
Procedure:
-
Plate Equilibration: After the desired incubation period (e.g., 72-120 hours), remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.[10]
-
Reagent Preparation: Prepare the luminescent assay reagent according to the manufacturer's instructions.
-
Reagent Addition: Add a volume of reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[10]
-
Cell Lysis: Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[10]
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only).
-
Normalize the data by setting the vehicle control (DMSO) as 100% viability.
-
Plot the normalized viability (%) against the log-transformed concentration of this compound.
-
Use a non-linear regression model (four-parameter variable slope) to fit a dose-response curve and calculate the IC50 value.[11][12]
-
Protocol 4: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.[13][14]
Materials:
-
Cells treated with this compound and a vehicle control in 6-well plates.
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit with PI.
-
Binding Buffer.
-
Flow cytometer.
Procedure:
-
Cell Harvesting: After treatment, collect both the floating cells (from the medium) and adherent cells (by gentle trypsinization). Combine them to ensure all apoptotic and live cells are analyzed.[14]
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Sample Preparation for Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube.[14]
-
Flow Cytometry: Analyze the samples on a flow cytometer within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
References
- 1. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Ubiquitin-Specific Protease 7 (USP7) in Cancer: A New Insight to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wuxibiology.com [wuxibiology.com]
- 5. USP7 Inhibitors in Cancer Immunotherapy: Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. worldwide.promega.com [worldwide.promega.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Dose-Response Relationships - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]
- 12. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Apoptosis Protocols | USF Health [health.usf.edu]
Application Notes and Protocols for FT827 in Western Blot Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing FT827, a selective and covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7), in Western blot experiments. This guide will enable researchers to effectively probe the effects of this compound on the USP7 signaling pathway, which is critically involved in cancer pathogenesis.
Introduction
This compound is a potent and specific inhibitor of USP7, a deubiquitinating enzyme that plays a crucial role in regulating the stability of numerous proteins involved in cell cycle progression, DNA damage repair, and tumorigenesis.[1][2][3] this compound acts by covalently modifying the catalytic cysteine residue (Cys223) within the active site of USP7.[1][2][4] This irreversible inhibition leads to the destabilization and subsequent degradation of USP7 substrates, most notably the E3 ubiquitin ligase MDM2.[1][5][6] The degradation of MDM2 results in the stabilization and activation of the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis in cancer cells.[1][5][6] Western blotting is an essential technique to elucidate these molecular events and quantify the changes in protein expression levels upon this compound treatment.
Principle of the Experiment
This protocol describes the treatment of cancer cell lines with this compound, followed by the preparation of cell lysates and subsequent analysis of protein levels by Western blot. The primary endpoints are the assessment of changes in the expression of key proteins in the USP7-MDM2-p53 signaling axis, including USP7, MDM2, p53, and the downstream p53 target, p21. β-actin is used as a loading control to ensure equal protein loading across samples.
Data Presentation
Table 1: Expected Quantitative Changes in Protein Expression Following this compound Treatment
| Target Protein | Expected Change in Expression | Function |
| USP7 | No significant change | Deubiquitinating enzyme; target of this compound |
| MDM2 | Decrease | E3 ubiquitin ligase; targets p53 for degradation[1] |
| p53 | Increase | Tumor suppressor protein; stabilized upon MDM2 degradation[1][5] |
| p21 | Increase | Cyclin-dependent kinase inhibitor; a downstream target of p53[1] |
| β-actin | No change | Loading control |
Experimental Protocols
Materials and Reagents
-
Cell Lines: MCF7 (breast cancer), HCT116 (colon cancer), U2OS (osteosarcoma), or IMR-32 (neuroblastoma) cells.[1]
-
This compound: Prepare stock solutions in DMSO.[7]
-
Cell Culture Media: DMEM with Glutamax, 10% FBS, 1% nonessential amino acids, 1% penicillin/streptomycin.[1]
-
Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer).
-
Protease and Phosphatase Inhibitor Cocktails.
-
BCA Protein Assay Kit.
-
Laemmli Sample Buffer (4X).
-
SDS-PAGE Gels.
-
Transfer Buffer.
-
PVDF or Nitrocellulose Membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibodies:
-
Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG.
-
Enhanced Chemiluminescence (ECL) Substrate.
-
Chemiluminescence Imaging System.
Experimental Workflow
Figure 1: Experimental workflow for Western blot analysis of this compound-treated cells.
Step-by-Step Protocol
1. Cell Culture and Treatment: a. Seed the chosen cancer cell line in appropriate culture dishes and allow them to adhere and reach 70-80% confluency. b. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for a specified time (e.g., 20 hours).[5]
2. Cell Lysis and Protein Quantification: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris. f. Transfer the supernatant (protein extract) to a new pre-chilled tube. g. Determine the protein concentration of each sample using a BCA protein assay.
3. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration for all samples with lysis buffer. b. Add 4X Laemmli sample buffer to the protein samples to a final concentration of 1X. c. Boil the samples at 95-100°C for 5-10 minutes. d. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Include a protein ladder to determine molecular weights. e. Run the gel at a constant voltage until the dye front reaches the bottom.
4. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. b. Confirm successful transfer by staining the membrane with Ponceau S.
5. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. b. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane again three times for 10-15 minutes each with TBST.
6. Detection and Analysis: a. Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane. b. Capture the chemiluminescent signal using a digital imaging system. c. Perform densitometric analysis of the protein bands using appropriate software. Normalize the band intensity of the target proteins to the loading control (β-actin).
Signaling Pathway Diagram
Figure 2: The signaling pathway affected by this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak signal | Inactive antibody | Use a fresh or validated antibody. |
| Insufficient protein loading | Increase the amount of protein loaded. | |
| Inefficient transfer | Check transfer conditions and membrane type. | |
| High background | Insufficient blocking | Increase blocking time or change blocking agent. |
| Antibody concentration too high | Optimize antibody dilution. | |
| Insufficient washing | Increase the number and duration of washes. | |
| Non-specific bands | Antibody cross-reactivity | Use a more specific antibody. |
| Protein degradation | Use fresh samples and protease inhibitors. |
Conclusion
This document provides a comprehensive guide for utilizing this compound in Western blot experiments to investigate its impact on the USP7 signaling pathway. By following this protocol, researchers can effectively assess the efficacy of this compound in modulating the levels of key cancer-related proteins, thereby providing valuable insights for drug development and cancer biology research.
References
- 1. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. glpbio.com [glpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. rcsb.org [rcsb.org]
- 7. This compound | DUB | TargetMol [targetmol.com]
Application Notes and Protocols for FT827, a Covalent USP7 Inhibitor
These application notes provide detailed protocols for researchers, scientists, and drug development professionals on determining the optimal concentration of FT827 for in vitro assays. This compound is a selective and covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7), a key enzyme in the ubiquitin-proteasome pathway.[1][2][3]
Mechanism of Action
This compound functions as a covalent inhibitor of USP7 by targeting the catalytic cysteine residue (Cys223) within the enzyme's active site.[1][4] This irreversible binding leads to the inhibition of USP7's deubiquitinase activity. The inhibition of USP7 leads to the destabilization of its substrates, most notably MDM2.[5][6][7] The degradation of MDM2, an E3 ubiquitin ligase, results in the stabilization and activation of the tumor suppressor protein p53.[5][6][7] This activation of p53 can induce cell cycle arrest and apoptosis in cancer cells, making USP7 an attractive target for cancer therapy.[5][6][7][8]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound in various in vitro assays.
Table 1: Binding and Inhibitory Constants for this compound against USP7
| Parameter | Value | Notes |
| IC50 | 52 nM | Against USP7 catalytic domain (USP7-CD) in an in vitro enzymatic assay.[1][4] |
| IC50 | 69 nM | Against a longer C-terminal fragment of USP7 (residues 208-1102).[4] |
| IC50 | ~0.1 - 2 µM | In cell-based assays using MCF7 breast cancer cells (DUB activity profiling).[1][2][4] |
| Kd | 7.8 µM | Apparent dissociation constant for binding to the USP7 catalytic domain.[2][3][4][5] |
| Ki | 4.2 µM | Inhibition constant.[1][2][3] |
| kinact/Ki | 66 ± 25 M⁻¹s⁻¹ | Enzyme inactivation rate to inhibition constant ratio.[4][5] |
Signaling Pathway
Experimental Protocols
In Vitro USP7 Enzymatic Activity Assay (Ubiquitin-Rhodamine Assay)
This protocol is adapted from methodologies used to characterize this compound's inhibitory activity.[1][4][5]
Objective: To determine the IC50 value of this compound against purified USP7 enzyme.
Materials:
-
Recombinant human USP7 catalytic domain (USP7-CD) or C-terminal fragment.
-
This compound compound.
-
Ubiquitin-Rhodamine 110 substrate.
-
Assay Buffer: 20 mM Tris pH 8.0, 2 mM CaCl2, 1 mM reduced glutathione, 0.01% (v/v) Triton X-100, 0.01% (v/v) Prionex.[5]
-
100% DMSO for compound dilution.
-
Black 384-well plates.
-
Fluorescence plate reader with 485 nm excitation and 520 nm emission filters.[1]
-
10 mM Citric Acid for reaction termination.[1]
Procedure:
-
Compound Preparation: Prepare a 12-point serial dilution of this compound in 100% DMSO, starting from a high concentration (e.g., 100 µM).[1]
-
Assay Plate Preparation: Dispense 100 nL of each this compound dilution into the wells of a black 384-well plate. Include DMSO-only wells as a negative control (100% activity) and wells without enzyme as a background control.
-
Enzyme and Substrate Addition: Prepare a master mix containing the USP7 enzyme (e.g., 3 nM USP7-CD) and Ubiquitin-Rhodamine 110 (25 nM) in assay buffer.[1]
-
Reaction Initiation: Add 10 µL of the enzyme/substrate master mix to each well to start the reaction. The final assay volume should be 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination: Stop the reaction by adding 2.5 µL of 10 mM citric acid to each well.[1]
-
Fluorescence Measurement: Read the fluorescence intensity on a plate reader at 485 nm excitation and 520 nm emission.
-
Data Analysis:
-
Subtract the background fluorescence from all wells.
-
Normalize the data to the DMSO control (100% activity).
-
Plot the normalized data against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Deubiquitinase (DUB) Activity Profiling Assay
This protocol provides a general framework for assessing the activity of this compound in a cellular context.[2][4]
Objective: To determine the cellular IC50 of this compound by measuring its ability to inhibit USP7 in intact cells or cell lysates.
Materials:
-
MCF7 breast cancer cells (or other relevant cell line).
-
Cell culture medium and reagents.
-
This compound compound.
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors).
-
HA-tagged Ubiquitin Bromoethyl (HA-UbC2Br) active site probe.[4]
-
SDS-PAGE gels and Western blotting reagents.
-
Anti-HA antibody.
-
Anti-USP7 antibody (for loading control).
Procedure:
A. Intact Cell Treatment:
-
Cell Seeding: Seed MCF7 cells in appropriate culture plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 50 µM) for a specified time (e.g., 1-4 hours). Include a DMSO-treated control.
-
Cell Lysis: Wash the cells with cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Probe Labeling: Incubate a standardized amount of protein from each lysate with the HA-UbC2Br probe to label active DUBs.
-
Western Blot Analysis: Proceed to step 6 of the Cell Lysate Treatment protocol.
B. Cell Lysate Treatment:
-
Cell Lysate Preparation: Prepare a crude cell lysate from untreated MCF7 cells.
-
Protein Quantification: Determine the protein concentration of the lysate.
-
Compound Incubation: Aliquot the lysate and incubate with a range of this compound concentrations (e.g., 0.1 µM to 50 µM) for 60 minutes.[3]
-
Probe Labeling: Add the HA-UbC2Br probe to each aliquot and incubate to label active DUBs.
-
Sample Preparation: Stop the labeling reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Western Blot Analysis:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-HA antibody to detect labeled DUBs.
-
Probe with an anti-USP7 antibody to confirm equal loading.
-
-
Data Analysis:
-
Quantify the band intensity for the HA-labeled USP7.
-
Normalize the data to the DMSO control.
-
Plot the normalized intensity against the logarithm of the this compound concentration to determine the cellular IC50.
-
References
- 1. glpbio.com [glpbio.com]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. This compound | DUB | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular basis of USP7 inhibition by selective small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Team Uncovers the Mechanism Behind Toxicity of USP7 Inhibitors | Technology Networks [technologynetworks.com]
Application Notes and Protocols: FT827 Treatment of MCF7 Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
FT827 is a potent and specific small molecule inhibitor of USP7, a deubiquitinating enzyme.[1][2] In the context of MCF7 breast cancer cells, which are estrogen receptor-alpha (ERα) positive, this compound acts as a Proteolysis Targeting Chimera (PROTAC). It effectively induces the degradation of ERα, a key driver of proliferation in this cell line. This document provides detailed application notes and protocols for studying the effects of this compound on MCF7 cells, including its impact on cell viability, apoptosis, and cell cycle progression.
Mechanism of Action: ERα Degradation
This compound functions by hijacking the cell's natural protein disposal system. As a PROTAC, it brings ERα into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of ERα. This targeted degradation of ERα disrupts downstream signaling pathways that are crucial for the growth and survival of ERα-positive breast cancer cells like MCF7.
Caption: Mechanism of this compound-induced ERα degradation in MCF7 cells.
Quantitative Data Summary
The following tables summarize the expected outcomes of this compound treatment on MCF7 cells. Researchers should use these as templates to record their experimental findings.
Table 1: Effect of this compound on MCF7 Cell Viability
| This compound Concentration | Incubation Time | % Cell Viability (relative to control) | IC50 |
| 0 µM (Control) | 72 hours | 100% | \multirow{5}{*}{Determine Graphically} |
| 0.1 µM | 72 hours | User Data | |
| 1 µM | 72 hours | User Data | |
| 10 µM | 72 hours | User Data | |
| 100 µM | 72 hours | User Data |
Table 2: Effect of this compound on Apoptosis in MCF7 Cells
| This compound Concentration | Incubation Time | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 µM (Control) | 48 hours | User Data | User Data |
| IC50 Concentration | 48 hours | User Data | User Data |
| 2x IC50 Concentration | 48 hours | User Data | User Data |
Table 3: Effect of this compound on Cell Cycle Distribution in MCF7 Cells
| This compound Concentration | Incubation Time | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 µM (Control) | 24 hours | User Data | User Data | User Data |
| IC50 Concentration | 24 hours | User Data | User Data | User Data |
| 2x IC50 Concentration | 24 hours | User Data | User Data | User Data |
Experimental Protocols
MCF7 Cell Culture and Maintenance
Materials:
-
MCF7 cell line (ATCC HTB-22)
-
IMDM or RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture MCF7 cells in a medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[3][4]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[4][5]
-
Subculture the cells when they reach 80-90% confluency.
-
To passage, wash the cells with PBS, then add Trypsin-EDTA and incubate for a few minutes until cells detach.
-
Neutralize the trypsin with a complete medium, centrifuge the cells, and resuspend them in a fresh medium for plating.
Western Blot for ERα Degradation
This protocol allows for the visualization and quantification of ERα protein levels following this compound treatment.
Caption: Workflow for Western Blot analysis of ERα.
Protocol:
-
Cell Treatment: Seed MCF7 cells in 6-well plates and allow them to attach overnight. Treat the cells with varying concentrations of this compound for the desired time (e.g., 24 hours).
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[6][7] Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant.[8] Determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli buffer to the lysates and heat at 95°C for 5 minutes to denature the proteins.[7]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[6] Incubate the membrane with a primary antibody against ERα overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6] After further washes, apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[6]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed MCF7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[3]
-
Treatment: Treat the cells with a range of this compound concentrations and incubate for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[9]
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[9]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[9] Cell viability is expressed as a percentage relative to the untreated control cells.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed MCF7 cells in 6-well plates. After 24 hours, treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Trypsinize the adherent cells and combine them with the supernatant. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[10]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[11]
-
Flow Cytometry: Analyze the stained cells by flow cytometry.[12] Annexin V positive, PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain DNA and determine the distribution of cells in different phases of the cell cycle via flow cytometry.
Protocol:
-
Cell Treatment: Seed MCF7 cells and treat with this compound as described for the apoptosis assay, typically for 24 hours.
-
Cell Harvesting: Collect and wash the cells with PBS.
-
Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[13][14] Incubate on ice for at least 30 minutes.[13][14]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A.[13][14][15] The RNase A is crucial to prevent the staining of RNA.[15][16]
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.[13] The fluorescence intensity of PI is directly proportional to the amount of DNA.[13]
References
- 1. USP7 Inhibitors in Cancer Immunotherapy: Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Cancer Metabolism by Deubiquitinating Enzymes: The Warburg Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell culture - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. A Comparative Study on Viability of Mcf-7 Human Breast Cancer Cell Lines Using Piperine and Tamoxifen – An In Vitro Study with A Novel Mishmash – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. mdpi.com [mdpi.com]
- 11. iji.sums.ac.ir [iji.sums.ac.ir]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. vet.cornell.edu [vet.cornell.edu]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
Application Notes and Protocols for Studying p53 Activation Using FT827
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the title "guardian of the genome." Its activation can lead to cell cycle arrest, apoptosis, or senescence in response to cellular stress, thereby eliminating potentially cancerous cells. The E3 ubiquitin ligase MDM2 is a key negative regulator of p53, targeting it for proteasomal degradation. The deubiquitinase USP7 (Ubiquitin-Specific Protease 7) stabilizes MDM2, thus indirectly promoting p53 degradation.[1][2]
FT827 is a potent and specific covalent inhibitor of USP7.[1][3] By inhibiting USP7, this compound leads to the destabilization and degradation of MDM2. This, in turn, results in the accumulation and activation of p53, leading to the transcriptional upregulation of its target genes, such as CDKN1A (p21) and PUMA, which mediate cell cycle arrest and apoptosis, respectively.[1][4] These application notes provide detailed protocols for utilizing this compound to study p53 activation in cancer cell lines.
Mechanism of Action of this compound
This compound functions by covalently modifying the catalytic cysteine residue (Cys223) within the active site of USP7.[1][3] This irreversible inhibition of USP7's deubiquitinase activity prevents the removal of ubiquitin chains from its substrates, most notably MDM2. The resulting increase in MDM2 ubiquitination leads to its degradation by the proteasome. The reduction in MDM2 levels allows for the stabilization and accumulation of p53 in the nucleus, where it can act as a transcription factor to regulate the expression of genes involved in tumor suppression.
Data Presentation
The following tables summarize the key in vitro characteristics of this compound and the expected outcomes of its application in relevant cancer cell lines.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Reference |
| Target | USP7 | [1][3] |
| Mechanism of Inhibition | Covalent | [1][3] |
| kinact/Ki (M-1s-1) | 66 ± 25 | [1] |
| Cell Lines for Study | HCT116 (colorectal carcinoma), U2OS (osteosarcoma) | [1] |
Table 2: Expected Cellular Effects of this compound Treatment
| Cell Line | Assay | Expected Outcome |
| HCT116 (p53 wild-type) | Western Blot | Increased p53 levels, Decreased MDM2 levels, Increased p21 levels |
| HCT116 (p53 wild-type) | qPCR | Increased mRNA levels of CDKN1A (p21), PUMA, BBC3 |
| HCT116 (p53 wild-type) | Cell Viability (MTT) | Dose-dependent decrease in cell viability |
| U2OS (p53 wild-type) | Western Blot | Increased p53 levels, Decreased MDM2 levels, Increased p21 levels |
| U2OS (p53 wild-type) | qPCR | Increased mRNA levels of CDKN1A (p21), PUMA, BBC3 |
| U2OS (p53 wild-type) | Cell Viability (MTT) | Dose-dependent decrease in cell viability |
Experimental Protocols
The following are detailed protocols for studying the effects of this compound on p53 activation.
Protocol 1: Western Blot Analysis of p53, MDM2, and p21
This protocol is for detecting changes in protein levels of p53, its negative regulator MDM2, and its downstream target p21 following treatment with this compound.
Materials:
-
HCT116 or U2OS cells
-
This compound (stock solution in DMSO)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-p53 (e.g., Santa Cruz, sc-126, 1:200 dilution)
-
Anti-MDM2 (e.g., Calbiochem, IF2)
-
Anti-p21 (e.g., Cell Signaling Technology, 2947, 1:1000 dilution)
-
Anti-β-actin (e.g., Cell Signaling Technology, 4970, 1:1000 dilution)
-
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence detection reagents
Procedure:
-
Cell Seeding and Treatment: Seed HCT116 or U2OS cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for desired time points (e.g., 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL detection reagents and visualize the protein bands using a chemiluminescence imaging system. β-actin is used as a loading control to ensure equal protein loading.
Protocol 2: Quantitative Real-Time PCR (qPCR) for p53 Target Genes
This protocol measures the mRNA expression levels of p53 target genes, such as CDKN1A (p21), PUMA, and MDM2.
Materials:
-
HCT116 or U2OS cells treated with this compound as in Protocol 1
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR instrument
-
qPCR primers (see Table 3)
Table 3: Human qPCR Primer Sequences
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| CDKN1A (p21) | GCAGACCAGCATGACAGATTT | GGATTAGGGCTTCCTCTTGGA |
| PUMA (BBC3) | GACGACCTCAACGCACAGTA | AGGAGTCCCATGATGAGATTGT |
| MDM2 | GCAAATGTGCAATACCAACA | CTTTGGTCTAACCAGGGTCA |
| GAPDH (housekeeping) | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
Procedure:
-
RNA Extraction: Extract total RNA from this compound-treated and control cells using an RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the gene of interest, and cDNA template.
-
qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method, normalizing the expression of the target genes to a housekeeping gene like GAPDH.
Protocol 3: Cell Viability (MTT) Assay
This protocol assesses the effect of this compound on the metabolic activity and viability of cancer cells.
Materials:
-
HCT116 or U2OS cells
-
This compound
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 72-120 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Conclusion
This compound is a valuable tool for studying the p53 signaling pathway. Its specific inhibition of USP7 provides a direct method to investigate the consequences of MDM2 destabilization and subsequent p53 activation. The protocols outlined in these application notes provide a comprehensive framework for researchers to explore the anti-tumor effects of this compound and the role of the USP7-MDM2-p53 axis in cancer biology.
References
- 1. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular basis of USP7 inhibition by selective small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: FT827 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
FT827 is a selective and covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme implicated in the regulation of numerous cellular processes, including DNA damage repair, cell cycle progression, and apoptosis.[1][2][3] Dysregulation of USP7 has been linked to the progression of various cancers, making it a compelling target for therapeutic intervention.[3] The inhibition of USP7 can lead to the destabilization of oncogenic proteins and the activation of tumor suppressor pathways, such as the p53 pathway.[3][4] This application note summarizes the preclinical rationale and provides exemplary protocols for investigating the combination of this compound, and other USP7 inhibitors, with conventional chemotherapy agents. Due to the limited availability of public data on this compound in combination therapies, this document leverages findings from studies on other well-characterized USP7 inhibitors, such as P22077 and P5091, as a proxy to illustrate the potential synergistic effects and underlying mechanisms.
Preclinical Rationale for Combination Therapy
The primary rationale for combining USP7 inhibitors with chemotherapy lies in their potential to enhance the efficacy of standard cytotoxic agents and overcome mechanisms of drug resistance.
-
Synergy with DNA Damaging Agents (e.g., Cisplatin): Chemotherapeutic agents like cisplatin induce DNA damage, a key mechanism of their anticancer activity.[5] Cancer cells, however, can develop resistance by upregulating DNA damage repair (DDR) pathways. USP7 plays a crucial role in the DDR by stabilizing key proteins involved in this process.[5][6] By inhibiting USP7, this compound can potentially disrupt these repair mechanisms, leading to an accumulation of DNA damage and sensitizing cancer cells to the cytotoxic effects of agents like cisplatin.[5][6]
-
Overcoming Paclitaxel Resistance: Paclitaxel, a taxane-based chemotherapeutic, is a cornerstone of treatment for various cancers.[7][8] Resistance to paclitaxel is a significant clinical challenge, often mediated by the overexpression of drug efflux pumps like MDR1/ABCB1.[8] Studies have shown that the combination of a USP7 inhibitor with a PLK1 inhibitor can synergistically overcome paclitaxel resistance by downregulating MDR1/ABCB1 expression.[7][8] This suggests a potential role for USP7 inhibitors in combination regimens for paclitaxel-resistant tumors.
-
Activation of p53-mediated Apoptosis (e.g., in combination with Doxorubicin): USP7 is a key negative regulator of the tumor suppressor p53 through its stabilization of MDM2, an E3 ubiquitin ligase that targets p53 for degradation.[4][9] Inhibition of USP7 leads to MDM2 degradation, resulting in the stabilization and activation of p53.[4][9][10] This activation of p53 can enhance the pro-apoptotic effects of chemotherapeutic agents like doxorubicin, which also induce p53-dependent cell death.[10]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies investigating the combination of USP7 inhibitors with chemotherapy agents.
Table 1: In Vitro Efficacy of USP7 Inhibitors in Combination with Chemotherapy
| Cell Line | USP7 Inhibitor | Chemotherapy Agent | Combination Effect | IC50 / GI50 Values (Single Agent) | Reference |
| HeLa (Cervical Cancer) | P22077 | Cisplatin | Synergistic reduction in cell proliferation and colony formation. | P22077: 15.92 µM | [6] |
| NCI-H460 (Lung Cancer) | P22077 | Paclitaxel | Synergistic anticancer effects when combined with a PLK1 inhibitor in paclitaxel-resistant cells. | Paclitaxel: >1000 nM (resistant cells) | [8] |
| NCI-H460TXR (Paclitaxel-Resistant Lung Cancer) | P22077 | Paclitaxel | Strong synergism with PLK1 inhibitor in overcoming paclitaxel resistance. | Paclitaxel: >1000 nM | [8] |
| Neuroblastoma Cells | P22077 | Doxorubicin, Etoposide | Significantly augmented cytotoxic effects. | Not specified | [10] |
Table 2: In Vivo Efficacy of USP7 Inhibitors in Combination with Chemotherapy
| Xenograft Model | USP7 Inhibitor | Chemotherapy Agent | Combination Effect | Tumor Growth Inhibition (TGI) | Reference |
| HeLa (Cervical Cancer) | P22077 | Cisplatin | Greater antitumor activity than individual drugs alone. | Data not presented quantitatively in the source. | [5][6] |
| Neuroblastoma | P22077 | Doxorubicin, Etoposide | Sensitized chemoresistant cells to chemotherapy in an orthotopic mouse model. | Significantly inhibited xenograft growth. | [10] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound alone and in combination with a chemotherapy agent on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (or other USP7 inhibitor)
-
Chemotherapy agent (e.g., cisplatin)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 103 cells/well in 100 µL of complete growth medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the chemotherapy agent in complete growth medium.
-
Treat the cells with varying concentrations of this compound, the chemotherapy agent, or the combination of both. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound in combination with a chemotherapy agent.
Materials:
-
Cancer cell line of interest
-
This compound (or other USP7 inhibitor)
-
Chemotherapy agent (e.g., doxorubicin)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound, the chemotherapy agent, or the combination for the desired time period (e.g., 24-48 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.[11]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[11][12]
-
Incubate for 15 minutes at room temperature in the dark.[11]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[12]
In Vivo Xenograft Model
Objective: To evaluate the antitumor efficacy of this compound in combination with a chemotherapy agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line of interest (e.g., HeLa)
-
Matrigel (optional)
-
This compound (or other USP7 inhibitor) formulated for in vivo administration
-
Chemotherapy agent (e.g., cisplatin) formulated for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject 1-5 x 106 cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.[13][14][15]
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm3).
-
Randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, chemotherapy agent alone, combination of this compound and chemotherapy agent).
-
Administer the treatments according to the desired schedule and route (e.g., intraperitoneal, oral gavage).
-
Measure the tumor volume with calipers every 2-3 days using the formula: Volume = (length x width2) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the combination of this compound with chemotherapy.
Caption: Synergy of this compound and Cisplatin.
Caption: this compound enhances p53-mediated apoptosis.
Caption: Preclinical evaluation workflow.
Disclaimer
This document is intended for research purposes only. The information provided is based on preclinical studies of USP7 inhibitors and may not be directly applicable to this compound in a clinical setting. Further research is required to fully elucidate the safety and efficacy of this compound in combination with other chemotherapy agents.
References
- 1. USP7 Inhibitors in Cancer Immunotherapy: Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P22077 enhances the antitumor efficacy of Cisplatin and its mechanism | Journal of Pharmaceutical and Biopharmaceutical Research [syncsci.com]
- 6. syncsci.com [syncsci.com]
- 7. Combination of Inhibitors of USP7 and PLK1 has a Strong Synergism against Paclitaxel Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. USP7 inhibitor P22077 inhibits neuroblastoma growth via inducing p53-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New combination chemotherapy of cisplatin with an electron-donating compound for treatment of multiple cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combination of IL-24 and cisplatin inhibits cervical cancer growth in a xenograft nude mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. oncotarget.com [oncotarget.com]
Application Notes and Protocols for FT827, a Covalent USP7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
FT827 is a potent and selective covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1][2][3] USP7 is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability of several key proteins involved in cell cycle progression and DNA damage repair.[4][5] One of the most important substrates of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for proteasomal degradation.[1][4][6] By inhibiting USP7, this compound prevents the deubiquitination of MDM2, leading to its destabilization and subsequent degradation.[1][7] This, in turn, leads to the accumulation and activation of p53, a critical tumor suppressor that can induce cell cycle arrest, apoptosis, and senescence in cancer cells.[1][6][7] These application notes provide a detailed protocol for a cell-based assay to characterize the activity of this compound in cancer cell lines.
Mechanism of Action
This compound contains a vinylsulfonamide moiety that acts as a Michael acceptor, forming a covalent bond with the catalytic cysteine residue (Cys223) in the active site of USP7.[1] This irreversible inhibition of USP7 enzymatic activity leads to the downstream effects on the p53 signaling pathway.
Signaling Pathway
The inhibition of USP7 by this compound triggers a signaling cascade that results in the activation of the p53 tumor suppressor pathway.
Caption: this compound inhibits USP7, leading to MDM2 destabilization and p53 activation.
Quantitative Data
The following table summarizes the key quantitative parameters of this compound.
| Parameter | Value | Description | Reference |
| Ki | 4.2 µM | Inhibition constant for USP7. | [2][3] |
| Kd | 7.8 µM | Apparent dissociation constant for binding to the USP7 catalytic domain. | [1][2] |
| IC50 | 0.1 - 2 µM | Half-maximal inhibitory concentration for USP7 probe reactivity in intact MCF7 cells. | [1][2] |
| kinact/Ki | 66 ± 25 M-1s-1 | Rate of enzyme inactivation. | [1] |
Experimental Protocols
Protocol 1: Western Blot Analysis of p53 and p21 Stabilization
This protocol describes how to assess the effect of this compound on the protein levels of p53 and its downstream target p21 in a cancer cell line.
Materials:
-
HCT116 or U2OS cancer cell lines
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p53, anti-p21, anti-MDM2, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) Western Blotting Substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate HCT116 or U2OS cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO vehicle control for 20-24 hours.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Protocol 2: Cell Viability Assay
This protocol measures the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
MM.1S or other suitable cancer cell line
-
RPMI-1640 Medium with 10% FBS
-
96-well clear bottom plates
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Plating:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound (e.g., from 0.01 to 100 µM) or DMSO vehicle control.
-
-
Incubation:
-
Incubate the plate for 72-120 hours at 37°C in a humidified incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the vehicle-treated control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
-
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the cellular effects of this compound.
Caption: Workflow for cell-based characterization of this compound.
Conclusion
The provided protocols offer a robust framework for investigating the cellular effects of the USP7 inhibitor this compound. By utilizing these assays, researchers can confirm the on-target activity of this compound through the stabilization of p53 and p21, and assess its functional consequence on cancer cell viability. These methods are essential for the preclinical evaluation of this compound and other USP7 inhibitors in the context of cancer drug discovery.
References
- 1. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. This compound | DUB | TargetMol [targetmol.com]
- 4. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular basis of USP7 inhibition by selective small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of FT827 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
FT827 is a potent and selective covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1][2] USP7 is a deubiquitinating enzyme that plays a critical role in various cellular processes, including the regulation of tumor suppressor p53 and the stability of the oncogenic E3 ligase MDM2.[3][4] Inhibition of USP7 leads to the degradation of MDM2, resulting in the stabilization and activation of p53, which can trigger apoptosis in cancer cells.[3][5] This makes USP7 an attractive therapeutic target for cancer. This compound covalently modifies the catalytic cysteine (Cys223) of USP7, leading to irreversible inhibition.[3][4] These application notes provide a detailed protocol for the in vivo administration of this compound in mouse models, based on established methodologies for similar USP7 inhibitors.
Mechanism of Action of this compound
This compound specifically targets the catalytic site of USP7. The compound contains a vinylsulfonamide moiety that forms a covalent bond with the catalytic cysteine residue (Cys223) within the USP7 active site.[3] This covalent modification irreversibly inactivates the enzyme, preventing it from deubiquitinating its substrates, such as MDM2. The subsequent degradation of MDM2 leads to the accumulation and activation of the p53 tumor suppressor protein, which in turn can induce cell cycle arrest and apoptosis in tumor cells.[3][6]
Caption: Signaling pathway of this compound in cancer cells.
Quantitative Data Summary
While specific in vivo administration data for this compound is not publicly available, the following tables summarize its in vitro activity and the in vivo data for the structurally related, non-covalent USP7 inhibitor, FT671.[3] It is reasonable to assume a similar experimental setup for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| Target | USP7 | [1][3] |
| Mechanism | Covalent Inhibitor | [1][3] |
| Ki | 4.2 µM | [1] |
| Kd | 7.8 µM | [1][3] |
| IC50 (USP7CD) | 52 nM (for FT671) | [3] |
Table 2: In Vivo Efficacy of FT671 in MM.1S Xenograft Model (for protocol reference)
| Parameter | Value | Reference |
| Mouse Strain | Non-obese diabetic-severe combined immunodeficient (NOD-SCID) | [3] |
| Cell Line | MM.1S (Multiple Myeloma) | [3] |
| Administration Route | Oral Gavage (QD) | [3] |
| Dosing (Efficacy) | 100 mg/kg and 200 mg/kg | [3] |
| Dosing (Pharmacodynamics) | 25 mg/kg, 75 mg/kg, and 200 mg/kg | [3] |
| Outcome | Significant dose-dependent tumor growth inhibition | [3] |
| Tolerance | Well-tolerated, no significant weight loss | [3] |
Experimental Protocols
The following protocols are adapted from studies on the related USP7 inhibitor, FT671, and represent a robust starting point for the in vivo evaluation of this compound.[3]
Animal Models
-
Model: Xenograft mouse models are commonly used to assess the anti-tumor efficacy of cancer therapeutics. The choice of cell line and mouse strain will depend on the specific cancer type being investigated. For example, a study with FT671 utilized a MM.1S multiple myeloma xenograft model in NOD-SCID mice.[3]
-
Housing: Mice should be housed in a pathogen-free environment with controlled temperature, humidity, and a 12-hour light/dark cycle. They should have access to food and water ad libitum. All animal procedures must be approved and performed in accordance with the institution's animal care and use committee guidelines.
This compound Formulation and Administration
-
Formulation: For oral administration, this compound powder should be suspended in a suitable vehicle. A common vehicle for oral gavage is a solution of 0.5% (w/v) methylcellulose in sterile water. The formulation should be prepared fresh daily and kept on gentle agitation to ensure a uniform suspension.
-
Administration: Administer the this compound suspension via oral gavage using an appropriate gauge gavage needle. The volume of administration should be calculated based on the individual mouse's body weight (e.g., 10 mL/kg).
Caption: General workflow for an in vivo efficacy study of this compound.
Efficacy Studies
-
Tumor Cell Implantation: Subcutaneously inject the desired cancer cell line (e.g., 1 x 107 MM.1S cells in 100 µL of PBS) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups (e.g., n=8-10 mice per group).
-
Treatment: Administer this compound or vehicle control daily via oral gavage at the predetermined doses.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: The study can be concluded when tumors in the control group reach a predetermined size or at a specified time point. At the endpoint, mice are euthanized, and tumors are excised and weighed.
Pharmacodynamic Studies
-
Study Design: Use tumor-bearing mice and administer a single dose of this compound.
-
Time Points: Euthanize cohorts of mice at various time points post-dose (e.g., 2, 4, 8, 24 hours).
-
Sample Collection: Collect tumor tissue and/or blood samples at each time point.
-
Analysis: Analyze tumor lysates by Western blotting to assess the levels of p53, MDM2, and p21 to confirm target engagement and downstream pathway modulation.[3]
Disclaimer
This document provides a general guideline for the in vivo administration of this compound in mouse models. The specific experimental details may need to be optimized based on the research objectives, the cancer model used, and institutional guidelines. All animal experiments should be conducted in compliance with ethical regulations and with the approval of the relevant institutional animal care and use committee.
References
- 1. This compound | DUB | TargetMol [targetmol.com]
- 2. glpbio.com [glpbio.com]
- 3. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular basis of USP7 inhibition by selective small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
FT827 Technical Support Center: Investigating Potential Off-Target Effects
Disclaimer: The information provided here is based on publicly available research on the selective USP7 inhibitor, FT827. This content is for informational and research purposes only and does not constitute medical or professional advice.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective, covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1][2] It contains a vinylsulfonamide group that forms a covalent bond with the catalytic cysteine (Cys223) in the active site of USP7.[3][4] By inhibiting USP7, this compound disrupts the deubiquitination of USP7 substrates. A key substrate is MDM2, an E3 ligase that targets the tumor suppressor p53 for degradation.[3][5] Inhibition of USP7 leads to the degradation of MDM2, which in turn stabilizes p53, allowing for the activation of tumor-suppressing pathways.[3][5]
Q2: What is the known selectivity profile of this compound?
A2: this compound has demonstrated high selectivity for USP7. In a screening panel of 38 deubiquitinating enzymes (DUBs), this compound exclusively inhibited USP7.[3][6] This high specificity is attributed to its interaction with a dynamic pocket near the catalytic center of the auto-inhibited form of USP7, a conformation that differs from other USP DUBs.[3][5]
Q3: What are the potential off-target effects of this compound?
A3: While this compound is highly selective for USP7, the possibility of off-target effects should always be considered, particularly with covalent inhibitors.[7] Potential off-target effects could arise from:
-
Interaction with other DUBs: Although initial screens showed high selectivity, interactions with other DUBs not included in the panel cannot be entirely ruled out.[3][6]
-
Covalent modification of other proteins: The reactive vinylsulfonamide moiety could potentially modify other proteins with accessible cysteine residues, although the specific conformation of the USP7 binding pocket makes this less likely for unrelated proteins.[3]
-
"Off-target" pharmacology related to USP7 biology: USP7 has numerous substrates involved in various cellular processes beyond the p53 pathway, including DNA damage repair, transcription, and immune response.[4][8] Therefore, observed cellular effects may be due to the inhibition of USP7's activity on these other substrates, which could be considered "on-target" from a mechanistic perspective but may be unintended or "off-target" from a therapeutic one.
Troubleshooting Guide
Problem 1: I'm observing unexpected cellular phenotypes that don't seem to be related to p53 activation.
-
Possible Cause: This could be due to this compound's effect on other USP7 substrates. USP7 is known to regulate proteins involved in DNA damage response (e.g., Chk1, Rad18), epigenetic control, and immune function.[4][8]
-
Troubleshooting Steps:
-
Literature Review: Search for known USP7 substrates in your cell type or pathway of interest.
-
Substrate Stability Assay: Perform western blots to assess the stability of other known USP7 substrates (e.g., MDM2, Chk1, Claspin) after this compound treatment.
-
Rescue Experiments: If a specific off-target pathway is suspected, attempt to rescue the phenotype by overexpressing the affected substrate or modulating the pathway downstream of USP7.
-
Problem 2: My experimental results are inconsistent, or I'm seeing high levels of cytotoxicity at low concentrations.
-
Possible Cause: This could be due to off-target covalent modification of essential cellular proteins, although this is less likely given the reported selectivity.[7] Alternatively, the specific cell line may be highly dependent on USP7 activity for survival.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a careful dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay.
-
Time-Course Experiment: Assess the effects of this compound over different time points to distinguish between acute toxicity and specific, time-dependent effects on your pathway of interest.
-
Use a Non-Covalent Control: Compare the effects of this compound with a structurally related, non-covalent USP7 inhibitor, such as FT671, to see if the observed effects are dependent on the covalent mechanism of action.[3]
-
Quantitative Data
The following table summarizes the reported binding and inhibitory activities of this compound against USP7.
| Parameter | Value | Enzyme/Domain | Notes |
| IC50 | 52 nM | Recombinant USP7 | Half-maximal inhibitory concentration.[2] |
| Kd | 7.8 µM | USP7 Catalytic Domain (USP7CD) | Apparent dissociation constant.[1][3] |
| Ki | 4.2 µM | USP7 | Inhibition constant.[1] |
| kinact/Ki | 66 ± 25 M-1s-1 | USP7 | Enzyme inactivation rate.[3][6] |
Experimental Protocols
1. Deubiquitinase (DUB) Specificity Assay (Activity-Based Probe Profiling)
This protocol is a general method to assess the specificity of a DUB inhibitor like this compound in a cellular context.
-
Objective: To determine if this compound selectively inhibits USP7 activity in cell extracts or intact cells.
-
Materials:
-
MCF7 breast cancer cells (or other relevant cell line)
-
This compound (and DMSO as a vehicle control)
-
HA-tagged ubiquitin bromoethyl (HA-UbC2Br) active site probe
-
Cell lysis buffer
-
Anti-HA antibody for immunoprecipitation and western blotting
-
Antibodies for specific DUBs (e.g., anti-USP7)
-
-
Procedure:
-
Treatment: Incubate intact MCF7 cells or cell extracts with varying concentrations of this compound (e.g., 1 µM, 10 µM) or DMSO for 60 minutes.
-
Probe Labeling: Add the HA-UbC2Br probe to the cell extracts and incubate for a short period (e.g., 10 minutes) to allow it to covalently bind to the active sites of DUBs.
-
Lysis (for intact cells): Lyse the cells to release the proteins.
-
Immunoprecipitation: Use an anti-HA antibody to pull down all the DUBs that have been labeled by the probe.
-
Western Blotting: Separate the immunoprecipitated proteins by SDS-PAGE and perform a western blot using antibodies against specific DUBs (including USP7) to see which ones were labeled.
-
-
Expected Results: In the DMSO-treated sample, the anti-USP7 antibody should detect a band corresponding to the labeled USP7. In the this compound-treated samples, this band should be significantly reduced or absent, as this compound has already occupied the active site, preventing the probe from binding. Other DUBs should show no change in labeling between the DMSO and this compound-treated samples, demonstrating the selectivity of this compound.[3]
Visualizations
Caption: Intended signaling pathway of this compound.
Caption: Potential off-target signaling pathways.
Caption: Workflow for DUB specificity assay.
References
- 1. This compound | DUB | TargetMol [targetmol.com]
- 2. glpbio.com [glpbio.com]
- 3. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular basis of USP7 inhibition by selective small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What USP7 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing FT827 Toxicity in Cell Lines
Introduction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the cytotoxicity of FT827 in cell line experiments. This compound is a potent and selective covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7), a key regulator of cellular processes such as the DNA damage response and apoptosis. By inhibiting USP7, this compound can lead to the stabilization of tumor suppressor proteins like p53, triggering apoptosis in cancer cells. While this is the intended therapeutic effect, managing and understanding this cytotoxicity is crucial for accurate experimental outcomes and for investigating other cellular functions of USP7.
This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you effectively manage this compound-induced toxicity in your cell culture models.
Troubleshooting Guides and FAQs
This section addresses common issues encountered when working with this compound and provides practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why does it cause cell death?
A1: this compound is a selective, covalent inhibitor of USP7. It works by irreversibly binding to the catalytic cysteine (Cys223) of USP7. USP7 is a deubiquitinase that removes ubiquitin from various proteins, including MDM2, a key negative regulator of the p53 tumor suppressor. By inhibiting USP7, this compound prevents the deubiquitination of MDM2, leading to its degradation. This, in turn, stabilizes and activates p53, which then transcriptionally activates genes involved in cell cycle arrest and apoptosis (programmed cell death). Therefore, the primary cause of cell death is the intended on-target effect of p53-mediated apoptosis.
Q2: I'm observing massive cell death even at low concentrations of this compound. What could be the reason?
A2: Several factors could contribute to excessive cytotoxicity:
-
High sensitivity of the cell line: Some cell lines, particularly those with wild-type p53, are highly sensitive to USP7 inhibition.
-
Incorrect concentration: Ensure your stock solution concentration is accurate and that dilutions are prepared correctly.
-
Prolonged incubation time: The cytotoxic effects of this compound are time-dependent. Shorter incubation periods may be necessary for your specific cell line and experimental goals.
-
Cell health: Unhealthy or stressed cells are more susceptible to drug-induced toxicity. Ensure your cells are in the logarithmic growth phase and free from contamination.
Q3: How can I reduce the apoptotic effect of this compound to study its other cellular functions?
A3: To study non-apoptotic roles of USP7 inhibition, you can try the following:
-
Use a pan-caspase inhibitor: Co-treatment with a pan-caspase inhibitor, such as Z-VAD-FMK, can block the execution phase of apoptosis, allowing you to observe other cellular effects of this compound.
-
Optimize concentration and time: Use the lowest effective concentration of this compound and the shortest possible incubation time that still allows you to observe the desired non-apoptotic endpoint.
-
Use p53-deficient cell lines: If your research question allows, using cell lines that lack functional p53 can help to separate p53-dependent apoptotic effects from other cellular consequences of USP7 inhibition.
Q4: How do I know if the observed toxicity is an on-target or off-target effect of this compound?
A4: Distinguishing between on-target and off-target effects is crucial. Here are some strategies:
-
Rescue experiments: If possible, overexpressing a drug-resistant mutant of USP7 should rescue the cells from this compound-induced toxicity if the effect is on-target.
-
Use a structurally different inhibitor: Comparing the effects of this compound with another selective USP7 inhibitor that has a different chemical structure can help confirm that the observed phenotype is due to USP7 inhibition.
-
Molecular knockdown/knockout: Compare the phenotype of this compound treatment with the phenotype observed after siRNA-mediated knockdown or CRISPR-Cas9 mediated knockout of USP7. Similar phenotypes would suggest an on-target effect.
-
Monitor on-target pathway modulation: Confirm that this compound treatment leads to the expected molecular changes in the USP7-MDM2-p53 pathway (e.g., increased p53 and p21 levels, decreased MDM2 levels) at concentrations that cause cytotoxicity.
Q5: Can I use antioxidants to reduce this compound toxicity?
A5: While USP7 inhibition is not directly linked to the production of reactive oxygen species (ROS), general cellular stress caused by drug treatment can sometimes involve oxidative stress. Using an antioxidant like N-acetylcysteine (NAC) might help improve overall cell health and slightly mitigate non-specific toxicity, but it is unlikely to block the primary on-target apoptotic effect mediated by p53. The utility of antioxidants should be empirically determined for your specific experimental system.
Troubleshooting Common Problems
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent results between experiments | - Inconsistent cell seeding density- Variation in drug preparation- Cells are at different passage numbers or growth phases- Variation in incubation time | - Ensure consistent cell seeding density and that cells are in the logarithmic growth phase.- Prepare fresh drug dilutions for each experiment from a validated stock solution.- Use cells within a defined passage number range.- Precisely control the incubation time. |
| High background cell death in control (DMSO-treated) group | - DMSO concentration is too high- Poor cell health- Contamination | - Ensure the final DMSO concentration is typically ≤ 0.1% and non-toxic to your cells.- Use healthy, actively dividing cells.- Regularly check for mycoplasma and other forms of contamination. |
| No cytotoxic effect observed | - Drug is inactive- Cell line is resistant (e.g., p53-mutant or null)- Incorrect assay used | - Verify the activity of your this compound stock.- Check the p53 status of your cell line. Use a p53 wild-type cell line as a positive control.- Ensure your viability/apoptosis assay is sensitive enough and performed correctly. |
Data Presentation
The following tables summarize the reported in vitro activity of this compound and a related non-covalent USP7 inhibitor, FT671, in various cell lines. This data can help you select an appropriate starting concentration for your experiments.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Comments |
| Binding to USP7 (Kd) | 7.8 µM | Apparent dissociation constant. |
| Enzyme Inhibition (Ki) | 4.2 µM | Inhibition constant. |
| Cellular IC50 (MCF7 cells) | ~0.1-2 µM | Inhibition of USP7 probe reactivity in intact cells and cell extracts. |
Note: IC50 values can vary significantly between cell lines and experimental conditions (e.g., incubation time, assay method).
Table 2: In Vitro Activity of FT671 (a related non-covalent USP7 inhibitor)
| Cell Line | IC50 (Growth Inhibition) | Incubation Time |
| HCT116 (colorectal carcinoma) | ~1 µM | 72 hours |
| U2OS (osteosarcoma) | ~1 µM | 72 hours |
| NCI-H2122 (lung adenocarcinoma) | ~1 µM | 72 hours |
This data for FT671 can serve as a reference for the expected potency of selective USP7 inhibitors in p53 wild-type cancer cell lines.
Experimental Protocols
Here are detailed protocols for key experiments to assess and manage this compound toxicity.
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol allows you to determine the concentration of this compound that inhibits the growth of your cell line by 50%.
Materials:
-
Your cell line of interest
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (e.g., 5,000-10,000 cells/well). Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light. Metabolically active cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Assessing Apoptosis using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment with this compound for the desired time, harvest both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Protocol 3: Co-treatment with a Pan-Caspase Inhibitor (Z-VAD-FMK)
This protocol can be used to inhibit this compound-induced apoptosis.
Materials:
-
Your cell line of interest
-
This compound
-
Z-VAD-FMK (a pan-caspase inhibitor)
Procedure:
-
Pre-treatment (optional but recommended): Pre-incubate your cells with Z-VAD-FMK (typically at 20-50 µM) for 1-2 hours before adding this compound.
-
Co-treatment: Add this compound to the desired final concentration to the cells already in the presence of Z-VAD-FMK.
-
Incubation: Incubate for the desired duration of your experiment.
-
Endpoint Analysis: Perform your desired downstream analysis (e.g., Western blot for non-apoptotic markers, cell cycle analysis). Include controls with this compound alone and Z-VAD-FMK alone to confirm their individual effects.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound inhibits USP7, leading to MDM2 degradation and p53 stabilization, which in turn induces apoptosis and cell cycle arrest.
Experimental Workflow for Assessing and Mitigating this compound Toxicity
Caption: A stepwise workflow for optimizing this compound treatment conditions to manage cytotoxicity in cell culture experiments.
Logical Relationship for On-Target vs. Off-Target Effect Validation
Caption: A decision-making diagram for validating whether an observed effect of this compound is due to its intended target.
Optimizing FT827 Incubation Time: A Technical Guide
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the incubation time of FT827, a potent and selective covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7), to achieve maximum experimental effect.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a covalent inhibitor that specifically targets the deubiquitinase USP7. It forms a covalent bond with the catalytic cysteine residue (Cys223) in the active site of USP7, thereby irreversibly inhibiting its enzymatic activity.[1] This inhibition leads to the accumulation of ubiquitinated proteins that are normally stabilized by USP7, most notably the E3 ubiquitin ligase MDM2. The subsequent degradation of MDM2 results in the stabilization and activation of the p53 tumor suppressor protein.[1][2]
Q2: How does incubation time affect the activity of this compound?
A2: As a covalent inhibitor, the inhibitory activity of this compound is time-dependent. The extent of USP7 inhibition increases with longer incubation times as more enzyme molecules become covalently modified. This is reflected in a decrease in the IC50 value (the concentration of inhibitor required to achieve 50% inhibition) with extended incubation. It is crucial to consider this time-dependency when designing experiments and interpreting results.
Q3: What is a typical incubation time for this compound in cell-based assays?
A3: Based on published studies, a common incubation time for this compound in intact cells is 4 hours .[1] However, for specific assays, incubation times can vary. For instance, in experiments using crude cell extracts, a shorter incubation of 60 minutes has been reported to be effective.[1] For long-term cell viability assays, incubation times can be extended significantly, for example, up to 120 hours, although this has been documented for a related, non-covalent inhibitor (FT671).
Q4: How can I determine the optimal incubation time for my specific experiment?
A4: The optimal incubation time will depend on your specific cell type, the concentration of this compound used, and the downstream endpoint being measured. To determine the ideal incubation time, it is recommended to perform a time-course experiment. This involves treating your cells with a fixed concentration of this compound and harvesting them at various time points (e.g., 1, 2, 4, 8, 12, and 24 hours). The effect on the target (e.g., MDM2 degradation, p53 accumulation) can then be assessed by a suitable method like Western blotting.
Q5: What should I consider regarding the stability of this compound in solution?
A5: For optimal results, it is recommended to prepare fresh solutions of this compound in a suitable solvent like DMSO immediately before use. While specific stability data for this compound in various solutions over time is not extensively published, it is a general best practice for covalent inhibitors to minimize storage in aqueous solutions to prevent hydrolysis or reaction with other components in the media. If stock solutions in DMSO are prepared, they should be stored at -80°C and subjected to a limited number of freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or weaker-than-expected results | - Incubation time is too short for sufficient covalent modification.- this compound solution has degraded. - Cell density is too high or too low. | - Perform a time-course experiment to determine the optimal incubation time for your cell line and endpoint.- Prepare fresh this compound solution for each experiment. - Ensure consistent cell seeding density across experiments. |
| High cell toxicity observed | - Incubation time is too long.- this compound concentration is too high. | - Reduce the incubation time. A shorter incubation may be sufficient to observe the desired effect on the target protein without causing widespread cell death.- Perform a dose-response experiment to identify the optimal concentration. |
| No effect on downstream p53 targets | - The cell line used may have a mutated or deficient p53 pathway.- Insufficient inhibition of USP7. | - Verify the p53 status of your cell line.- Increase the incubation time and/or the concentration of this compound to ensure adequate USP7 inhibition. Confirm target engagement by observing a decrease in MDM2 levels. |
Data Presentation
Table 1: Summary of this compound Incubation Times from Preclinical Studies
| Assay Type | Cell/System Type | Incubation Time | Concentration | Observed Effect | Reference |
| In-cell Target Engagement | Intact MCF7 cells | 4 hours | 0.1 - 10 µM | Inhibition of USP7 activity | [1] |
| In vitro Enzyme Assay | Crude cell extracts | 60 minutes | 1 µM or 10 µM | Inhibition of USP7 activity | [1] |
| In vitro Inhibition Kinetics | Purified USP7 | Time-course | Various | Time-dependent covalent inhibition | [2][3] |
| Cell Viability (related compound FT671) | MM.1S cells | 120 hours | Increasing concentrations | Decreased cell viability |
Experimental Protocols
1. Time-Course Experiment to Determine Optimal Incubation Time
This protocol outlines a general workflow to determine the optimal incubation time of this compound for observing changes in downstream signaling molecules like MDM2 and p53 via Western blotting.
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not reach confluency by the end of the experiment.
-
This compound Treatment: The following day, treat the cells with a predetermined concentration of this compound (e.g., based on published IC50 values). Include a vehicle control (e.g., DMSO).
-
Time Points: Harvest cells at various time points after treatment (e.g., 0, 1, 2, 4, 8, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against your proteins of interest (e.g., MDM2, p53, USP7, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.
-
-
Analysis: Quantify the band intensities and normalize them to the loading control. Plot the relative protein levels against the incubation time to determine the optimal duration for the desired effect.
2. Cell Viability Assay (e.g., MTT or Resazurin-based)
This protocol provides a general method for assessing the effect of this compound incubation time on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
This compound Treatment: The next day, treat the cells with a range of this compound concentrations. Include a vehicle control.
-
Incubation: Incubate the plate for different time periods (e.g., 24, 48, 72 hours).
-
Assay:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
For Resazurin-based assays: Add the resazurin reagent to each well and incubate for 1-4 hours.
-
-
Measurement: Read the absorbance (for MTT) or fluorescence (for resazurin) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration and incubation time. Plot dose-response curves to determine the IC50 value at each time point.
Visualizations
Caption: Simplified signaling pathway of USP7 and the effect of this compound.
References
Technical Support Center: Overcoming Resistance to FT827 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and understanding resistance to FT827, a selective, covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a selective and covalent small molecule inhibitor of USP7.[1][2] It features a vinylsulfonamide moiety that irreversibly binds to the catalytic cysteine residue (Cys223) within the active site of USP7.[2][3] USP7 is a deubiquitinase (DUB) that removes ubiquitin chains from substrate proteins, thereby saving them from proteasomal degradation. A key substrate of USP7 is MDM2, an E3 ligase that targets the tumor suppressor p53 for degradation.[3][4] By inhibiting USP7, this compound leads to the destabilization and degradation of MDM2. This results in the accumulation and activation of p53, which in turn can induce cell cycle arrest, apoptosis, and tumor suppression in cancer cells with wild-type p53.[3][4][5]
Q2: What are the expected cellular outcomes after successful this compound treatment in sensitive cancer cells?
In sensitive cell lines (typically p53 wild-type), effective treatment with this compound should result in:
-
Decreased levels of MDM2 protein.
-
Increased levels and stability of total p53 protein.[4]
-
Increased expression of p53 target genes, such as CDKN1A (p21).[5]
-
Induction of apoptosis or cell cycle arrest.
-
A dose-dependent decrease in cell viability.
Q3: What are the known or potential mechanisms of resistance to this compound and other USP7 inhibitors?
Resistance to USP7 inhibitors like this compound can arise through several mechanisms:
-
On-Target Mutation: Acquired mutations in the USP7 gene can prevent the drug from binding effectively. A notable example is the V517F mutation, which alters the conformation of the drug-binding pocket, causing steric hindrance and reducing inhibitor affinity.[1][3]
-
p53 Pathway Alterations: Since the primary anti-tumor effect of this compound is mediated by p53, resistance can occur if the p53 pathway is compromised. This includes pre-existing or acquired mutations in the TP53 gene itself or in downstream apoptotic effectors like BAX or PUMA.
-
Bypass Pathways: Cancer cells may develop ways to survive that are independent of the p53 pathway. USP7 inhibition can also induce a p53-independent form of cell death through premature activation of CDK1, leading to mitotic catastrophe.[6] Cells that develop resistance to this process may survive treatment.
-
Compensatory Mechanisms: The cell might compensate for the loss of USP7 activity. For example, inhibition of USP7 has been shown to cause an upregulation of another deubiquitinase, USP22, which could potentially take over some of its functions.[7]
-
Drug Efflux: Overexpression of drug efflux pumps, such as ABCB1 (MDR1), is a general mechanism of drug resistance. USP7 has been shown to stabilize ABCB1, and while not directly demonstrated for this compound, this remains a plausible mechanism for reduced intracellular drug concentration.[8]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Problem 1: Reduced or no efficacy of this compound in a previously sensitive cell line.
-
Potential Cause 1: Acquired Resistance. Long-term culture with sublethal concentrations of this compound may have selected for a resistant population.
-
Troubleshooting Steps:
-
Sequence the USP7 gene: Isolate genomic DNA from the resistant cells and sequence the region around the drug-binding pocket, paying close attention to codon 517.[1][3]
-
Sequence the TP53 gene: Check for new mutations in the TP53 gene that would inactivate the downstream pathway.
-
Perform a new IC50 curve: Compare the dose-response curve of the suspected resistant line to the parental line to quantify the shift in sensitivity (see Table 2).
-
Establish a new low-passage stock: If possible, thaw an early-passage vial of the cell line to verify its original sensitivity.
-
-
-
Potential Cause 2: Compound Instability. this compound may have degraded due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify storage conditions: this compound powder should be stored at -20°C for up to 3 years. Solutions in DMSO should be stored at -80°C and used within a year.[1]
-
Prepare fresh stock solutions: Always prepare fresh working dilutions from a frozen stock. Avoid multiple freeze-thaw cycles.
-
Test on a control cell line: Use a different, known-sensitive cell line to confirm the activity of your this compound stock.
-
-
Problem 2: No increase in p53 protein levels observed after this compound treatment.
-
Potential Cause 1: Cell Line lacks functional p53. The cell line may have a null or mutant TP53 gene.
-
Troubleshooting Steps:
-
Verify p53 status: Check the literature or databases like the ATCC or COSMIC for the p53 status of your cell line. If unknown, perform a baseline Western blot for p53. A complete absence of signal or a very high basal level can indicate a null or mutant status, respectively.
-
Use a positive control: Treat a known p53 wild-type cell line (e.g., MCF7) with this compound alongside your experimental line to ensure the compound and your technique are working.[3]
-
-
-
Potential Cause 2: Insufficient treatment time or dose. The kinetics of p53 stabilization can vary between cell lines.
-
Troubleshooting Steps:
-
Perform a time-course experiment: Treat cells with a fixed concentration of this compound (e.g., 1-10 µM) and harvest lysates at multiple time points (e.g., 4, 8, 12, 24 hours) to determine the optimal duration for p53 accumulation.
-
Perform a dose-response experiment: Treat cells for a fixed time with increasing concentrations of this compound to see if a higher dose is required.
-
-
-
Potential Cause 3: Inefficient cell lysis or protein degradation.
-
Troubleshooting Steps:
-
Use fresh lysis buffer with protease and phosphatase inhibitors: This is critical to prevent the degradation of your target proteins after cell lysis.
-
Check protein loading: Use a loading control (e.g., β-actin, GAPDH) on your Western blot to ensure equal protein loading between samples.
-
-
Problem 3: High variability in cell viability (e.g., MTT, CellTiter-Glo) assay results.
-
Potential Cause 1: Inconsistent cell seeding. Uneven cell numbers across wells is a common source of variability.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension: Thoroughly resuspend cells before plating to avoid clumps.
-
Mix gently during seeding: After adding cells to the plate, gently swirl in a figure-eight pattern to ensure even distribution.
-
Avoid edge effects: Do not use the outermost wells of the plate, as they are prone to evaporation. Fill them with sterile PBS or media instead.
-
-
-
Potential Cause 2: Inaccurate drug dilutions.
-
Troubleshooting Steps:
-
Use a serial dilution scheme: Prepare a concentrated stock and perform serial dilutions to ensure accuracy across a wide range of concentrations.
-
Mix thoroughly: Ensure each dilution is completely mixed before adding it to the cells.
-
-
Data Presentation
Table 1: Characteristics of this compound
| Characteristic | Description | Reference |
| Target | Ubiquitin-Specific Protease 7 (USP7) | [3] |
| Mechanism | Covalent, irreversible inhibitor of the Cys223 catalytic residue | [3][5] |
| Binding Mode | Binds to the inactive, apo conformation of USP7 | [3] |
| Primary Effect | Destabilizes MDM2, leading to stabilization and activation of p53 | [4][5] |
| IC50 (in vitro) | 52 nM (for USP7 catalytic domain) | [2] |
| Cellular Potency | IC50 of 0.1-2 µM in cell extracts | [2] |
Table 2: Example Proliferation Data (IC50) in Sensitive vs. Resistant Cells
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| Colorectal Cancer (HCT116) | This compound | 1.5 | - |
| HCT116-FR (this compound Resistant) | This compound | 22.5 | 15.0 |
| Breast Cancer (MCF7) | This compound | 2.1 | - |
| MCF7-FR (this compound Resistant) | This compound | 35.7 | 17.0 |
Table 3: Expected Protein Level Changes Following this compound Treatment (24h)
| Protein | Expected Change in Sensitive Cells | Potential Reason for No Change |
| MDM2 | Decrease | Ineffective treatment; rapid protein turnover. |
| p53 | Increase | TP53 is mutant/null; insufficient treatment time. |
| p21 | Increase | TP53 is mutant/null; pathway is blocked downstream of p53. |
| Ub-H2A | Increase | USP7 is a histone deubiquitinase; this confirms target engagement. |
Experimental Protocols
Protocol 1: Western Blotting for USP7 Pathway Analysis
-
Cell Seeding: Plate cells in 6-well plates to reach 70-80% confluency on the day of treatment.
-
Treatment: Treat cells with desired concentrations of this compound or DMSO vehicle control for the desired time (e.g., 24 hours).
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape cells, transfer lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-p53, anti-MDM2, anti-p21, anti-GAPDH) overnight at 4°C.
-
Wash membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash membrane 3x with TBST.
-
-
Detection: Apply ECL substrate and visualize bands using a chemiluminescence imager.
Protocol 2: Generation of an this compound-Resistant Cell Line
-
Initial IC50 Determination: Determine the IC50 of this compound for the parental cell line.
-
Continuous Exposure: Culture cells in media containing this compound at a starting concentration equal to the IC20 (the concentration that inhibits growth by 20%).
-
Dose Escalation: Once the cells resume a normal growth rate, double the concentration of this compound.
-
Repeat: Continue this process of dose escalation, allowing cells to recover and adapt at each step. This process can take several months.
-
Resistance Confirmation: Periodically test the IC50 of the cultured cells to monitor the development of resistance. A significant (e.g., >10-fold) increase in IC50 indicates a resistant line.
-
Characterization: Once a resistant line is established, use it for mechanistic studies (e.g., sequencing, Western blotting) and bank frozen stocks.
Protocol 3: Cell Viability (MTT) Assay for IC50 Determination
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of media. Allow cells to adhere overnight.
-
Treatment: Prepare 2x serial dilutions of this compound. Remove the media from the plate and add 100 µL of media containing the drug or DMSO vehicle. Include "media only" wells for background control.
-
Incubation: Incubate the plate for 72 hours (or other desired endpoint) in a standard cell culture incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the media. Add 100 µL of DMSO or other solubilizing agent to each well and pipette up and down to dissolve the crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: After subtracting the background, normalize the data to the vehicle-treated control wells. Plot the normalized values against the log of the drug concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50.
Mandatory Visualizations
Caption: The USP7-MDM2-p53 signaling axis and the inhibitory action of this compound.
Caption: Experimental workflow for generating and analyzing this compound-resistant cell lines.
Caption: Troubleshooting decision tree for reduced this compound efficacy in experiments.
References
- 1. USP7 V517F mutation as a mechanism of inhibitor resistance | CoLab [colab.ws]
- 2. Targeting Ubiquitin-Specific Protease 7 (USP7) in Cancer: A New Insight to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. USP7 V517F mutation as a mechanism of inhibitor resistance [ideas.repec.org]
- 4. researchgate.net [researchgate.net]
- 5. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Team Uncovers the Mechanism Behind Toxicity of USP7 Inhibitors | Technology Networks [technologynetworks.com]
- 7. Inhibition of USP7 upregulates USP22 and activates its downstream cancer-related signaling pathways in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. USP7 Inhibitors in Cancer Immunotherapy: Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Covalent Inhibitor Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with covalent inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Issue 1: My IC50 value for the covalent inhibitor is inconsistent across experiments.
Q: Why do I observe variability in the IC50 value of my covalent inhibitor?
A: The IC50 value of a covalent inhibitor is highly dependent on the pre-incubation time with the target protein. Unlike non-covalent inhibitors that reach equilibrium quickly, covalent inhibitors form a time-dependent, and often irreversible, bond.[1] A shorter pre-incubation time will likely result in a higher IC50, while a longer pre-incubation will lead to a lower IC50.
Troubleshooting Guide:
-
Standardize Pre-incubation Time: Ensure a consistent pre-incubation time is used across all experiments to allow for meaningful comparison of potency.
-
Determine Kinetic Parameters: For a more accurate assessment of a covalent inhibitor's potency, it is recommended to determine the kinetic parameters kinact (the maximal rate of inactivation) and KI (the inhibitor concentration that gives half the maximal rate of inactivation).[1][2] The ratio kinact/KI is a more reliable measure of covalent inhibitor efficiency than the IC50.[1][3]
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Run a Time-Dependency Assay: To confirm covalent modification, measure the IC50 at multiple pre-incubation time points. A decrease in IC50 with increasing pre-incubation time is indicative of a covalent mechanism.[4]
Issue 2: How can I be sure my inhibitor is forming a covalent bond with the target?
Q: What experiments can I perform to confirm the covalent mechanism of my inhibitor?
A: Several methods can be employed to confirm that your inhibitor is acting via a covalent mechanism. Relying on a single method is often insufficient, and a combination of approaches is recommended for robust validation.[1]
Troubleshooting Guide:
-
Washout Experiments: A key method to assess irreversible or slowly reversible covalent binding is the washout experiment.[5] After incubating the target with the inhibitor, unbound inhibitor is removed. If the inhibitory effect persists after washout, it suggests a covalent interaction.[6]
-
Mass Spectrometry (MS): Intact protein MS or peptide mapping MS can directly confirm covalent adduct formation.[1][7] By comparing the mass of the treated and untreated protein, you can detect the mass shift corresponding to the inhibitor binding. Peptide mapping can further identify the specific amino acid residue that has been modified.[7]
-
Mutagenesis of the Target Residue: Mutating the putative target amino acid (e.g., cysteine to serine or alanine) should significantly reduce or abolish the potency of the covalent inhibitor if it is indeed targeting that residue.[1] However, this method is not always a reliable indicator on its own.[1]
-
Use of a Non-reactive Analog: Synthesize a control compound where the reactive "warhead" is modified to be non-reactive. This analog should exhibit significantly weaker, or only reversible, inhibition compared to the covalent inhibitor.[2]
Issue 3: I am observing significant off-target effects or cellular toxicity.
Q: What are the common causes of off-target effects and toxicity with covalent inhibitors, and how can I mitigate them?
A: Off-target effects and toxicity are major concerns in the development of covalent inhibitors, often arising from the indiscriminate reactivity of the electrophilic warhead.[5][8]
Troubleshooting Guide:
-
Assess Warhead Reactivity: The electrophilic warhead should be reactive enough to bind the intended target but not so reactive that it interacts with numerous other biomolecules.[5] Assays to assess reactivity, such as the glutathione (GSH) stability assay, can be informative.[5] High reactivity with GSH can be an indicator of potential promiscuity.
-
Chemoproteomic Profiling: Techniques like Activity-Based Protein Profiling (ABPP) are powerful for identifying the on- and off-targets of a covalent inhibitor in a complex biological system.[4][9] This method can provide a global view of the inhibitor's selectivity.
-
Kinase Profiling: If your target is a kinase, profiling against a panel of kinases is crucial to determine selectivity.[6]
-
Inactive Control in Cellular Assays: Use a structurally similar but non-reactive analog of your inhibitor as a negative control in cellular experiments.[2] This can help to distinguish between on-target and off-target-driven phenotypes.
Issue 4: My covalent inhibitor appears to be unstable in the assay buffer.
Q: How can I check for and address the instability of my covalent inhibitor?
A: The stability of the electrophilic warhead is critical for obtaining reliable experimental data. Instability can lead to a loss of potency and the generation of reactive degradation products.
Troubleshooting Guide:
-
LC-MS Stability Assay: Incubate the covalent inhibitor in the assay buffer for the duration of the experiment and analyze the sample by LC-MS at different time points to check for degradation.
-
Buffer Composition: Be mindful of buffer components. For example, buffers containing nucleophiles (e.g., DTT, β-mercaptoethanol) can react with and consume your covalent inhibitor.
-
pH and Temperature: Assess the stability of your compound at the pH and temperature of your assay, as these factors can influence the reactivity and stability of the warhead.
Experimental Protocols
Protocol 1: Time-Dependent IC50 Assay
This protocol is designed to assess the time-dependent nature of inhibition, a hallmark of covalent inhibitors.
-
Prepare Reagents:
-
Target enzyme solution
-
Covalent inhibitor stock solution (in DMSO)
-
Assay buffer
-
Substrate solution
-
Detection reagent
-
-
Experimental Setup:
-
In a multi-well plate, add the target enzyme to the assay buffer.
-
Add serial dilutions of the covalent inhibitor to the enzyme solution. Include a DMSO-only control.
-
Pre-incubate the enzyme-inhibitor mixture for varying periods (e.g., 15 min, 30 min, 60 min, 120 min).
-
-
Initiate Reaction:
-
Add the substrate to each well to start the enzymatic reaction.
-
-
Detection:
-
After a fixed reaction time, add the detection reagent to stop the reaction and measure the signal (e.g., fluorescence, absorbance).
-
-
Data Analysis:
-
Plot the percentage of inhibition against the inhibitor concentration for each pre-incubation time point.
-
Fit the data to a dose-response curve to determine the IC50 value for each pre-incubation time. A decrease in IC50 with longer pre-incubation supports a covalent mechanism.
-
Protocol 2: Washout Assay for Irreversible Inhibition
This protocol helps to determine if the inhibition is irreversible, a characteristic of many covalent inhibitors.[5][6]
-
Prepare Cells/Enzyme:
-
Culture cells to the desired confluency or prepare the enzyme solution.
-
-
Inhibitor Treatment:
-
Treat the cells or enzyme with a saturating concentration of the covalent inhibitor and a non-covalent control for a defined period (e.g., 1-2 hours). Include a DMSO-only control.
-
-
Washout Step:
-
For cells: Remove the inhibitor-containing medium, wash the cells multiple times with fresh, inhibitor-free medium.
-
For enzymes: Use a method like rapid dilution or spin columns to remove the unbound inhibitor.
-
-
Functional Readout:
-
After the washout, measure the biological activity of the target. For cells, this could be a downstream signaling event. For enzymes, measure their catalytic activity.
-
-
Data Analysis:
-
Compare the activity of the target after treatment with the covalent inhibitor, non-covalent control, and DMSO. Sustained inhibition after washout for the covalent inhibitor, but not the non-covalent control, indicates irreversible binding.
-
Quantitative Data Summary
| Parameter | Description | Typical Units | Significance for Covalent Inhibitors |
| IC50 | Concentration of inhibitor that reduces enzyme activity by 50%. | µM, nM | Highly dependent on pre-incubation time. Not a reliable measure of potency on its own.[1] |
| KI | Inhibitor concentration that gives half the maximal rate of inactivation. | µM, nM | Represents the initial non-covalent binding affinity. |
| kinact | The maximal rate of inactivation at a saturating inhibitor concentration. | s-1, min-1 | Reflects the rate of covalent bond formation. |
| kinact/KI | Second-order rate constant for inactivation. | M-1s-1 | The most reliable measure of covalent inhibitor efficiency.[1][2] |
Visualizations
Caption: Troubleshooting workflow for covalent inhibitors.
Caption: The two-step mechanism of covalent inhibition.
Caption: Key factors in covalent inhibitor design.
References
- 1. Merits and Pitfalls in the Characterization of Covalent Inhibitors of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Covalent Inhibitor Criteria | Chemical Probes Portal [chemicalprobes.org]
- 3. drughunter.com [drughunter.com]
- 4. The design and development of covalent protein-protein interaction inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
assessing FT827 stability in long-term experiments
This technical support center provides guidance on the stability of the selective MEK1/2 inhibitor, FT827, in long-term experimental settings. Below you will find frequently asked questions and troubleshooting guides to ensure the consistent performance of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: For optimal stability, this compound should be stored as a lyophilized powder at -20°C. Once reconstituted in a solvent such as DMSO, it should be aliquoted into single-use volumes and stored at -80°C to minimize freeze-thaw cycles.
Q2: What is the stability of this compound in solution?
A2: this compound in DMSO can be stored at -80°C for up to 6 months with minimal degradation. At -20°C, stability is maintained for up to 1 month. We advise against long-term storage at 4°C or room temperature. Please refer to the stability data tables below for more details.
Q3: Can this compound be stored in aqueous media?
A3: We do not recommend storing this compound in aqueous media for extended periods. This compound is susceptible to hydrolysis, and its stability in aqueous solutions is significantly reduced. For cell culture experiments, fresh dilutions from a DMSO stock should be prepared immediately before use.
Q4: Is this compound sensitive to light?
A4: Yes, this compound exhibits some photosensitivity. Long-term exposure to light can lead to degradation. Both the lyophilized powder and solutions should be stored in light-protected vials.
Troubleshooting Guide
Q1: I am observing a decrease in the inhibitory effect of this compound in my long-term cell culture experiments. What could be the cause?
A1: A decline in this compound's efficacy over time in cell culture can be attributed to several factors:
-
Compound Degradation: this compound may degrade in the culture medium over time. It is recommended to replenish the medium with freshly diluted this compound every 48-72 hours.
-
Improper Storage: Ensure that your stock solutions have been stored correctly at -80°C in single-use aliquots. Repeated freeze-thaw cycles can degrade the compound.
-
Cellular Mechanisms: Cells may develop resistance mechanisms over extended exposure to the inhibitor.
Q2: I noticed precipitation of this compound in my culture medium. How can I prevent this?
A2: this compound has limited solubility in aqueous solutions. Precipitation can occur if the final concentration is too high or if it is not properly diluted.
-
Final Concentration: Ensure the final concentration of DMSO in your culture medium is below 0.5% to maintain compound solubility.
-
Dilution Method: When preparing your working solution, add the this compound stock solution to the culture medium dropwise while vortexing gently to ensure proper mixing.
Q3: My experimental results with this compound are inconsistent. What are the potential sources of this variability?
A3: Inconsistent results can arise from several sources. Please refer to the troubleshooting workflow below for a systematic approach to identifying the issue. Key areas to investigate include:
-
Pipetting Accuracy: Ensure precise and consistent pipetting of the inhibitor.
-
Stock Solution Integrity: Verify the stability of your this compound stock solution. If in doubt, use a fresh aliquot or prepare a new stock solution.
-
Cell Culture Conditions: Maintain consistent cell density, passage number, and culture conditions across experiments.
Quantitative Stability Data
Table 1: Stability of this compound in DMSO Solution
| Storage Temperature | 1 Week | 1 Month | 3 Months | 6 Months |
| -80°C | >99% | >99% | 98% | 97% |
| -20°C | >99% | 95% | 85% | 70% |
| 4°C | 90% | 75% | <50% | <20% |
| Room Temperature | 80% | <50% | <10% | <5% |
Data represents the percentage of intact this compound as determined by HPLC.
Table 2: Stability of this compound in Cell Culture Medium (RPMI + 10% FBS) at 37°C
| Time | Percentage of Intact this compound |
| 0 hours | 100% |
| 24 hours | 92% |
| 48 hours | 83% |
| 72 hours | 74% |
Data represents the percentage of intact this compound as determined by HPLC-MS.
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment of this compound
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Sample Preparation: Dilute the stock solution to a final concentration of 100 µM in the desired solvent (e.g., DMSO, PBS, cell culture medium).
-
Incubation: Store the samples under the desired conditions (e.g., different temperatures, light exposure).
-
Time Points: At each designated time point, take an aliquot of the sample.
-
HPLC Analysis:
-
Inject 10 µL of the sample into an HPLC system equipped with a C18 column.
-
Use a gradient of acetonitrile and water (with 0.1% formic acid) as the mobile phase.
-
Monitor the elution of this compound using a UV detector at its maximum absorbance wavelength.
-
-
Data Analysis: Calculate the percentage of intact this compound by comparing the peak area at each time point to the peak area at time zero.
Protocol 2: Cell-Based Assay for this compound Functional Stability
-
Cell Seeding: Seed a cancer cell line with an activated MAPK pathway (e.g., A375) in a 96-well plate.
-
Compound Preparation: Prepare serial dilutions of this compound from a stock solution that has been stored under specific conditions for a defined period.
-
Treatment: Treat the cells with the serially diluted this compound.
-
Incubation: Incubate the cells for 72 hours.
-
Viability Assay: Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Determine the IC50 value for each this compound sample. A significant increase in the IC50 value indicates a loss of the compound's inhibitory activity.
Visualizations
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
Caption: Workflow for assessing the long-term stability of this compound.
Caption: A decision tree for troubleshooting inconsistent results with this compound.
identifying and mitigating FT827 off-target liabilities
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating potential off-target liabilities of FT827, a selective and covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7).
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
A1: this compound is a highly selective inhibitor of USP7.[1][2][3] It functions by covalently modifying the catalytic cysteine (Cys223) within the active site of USP7.[1][2][3][4] In comprehensive screening panels, this compound has been shown to exclusively inhibit USP7 when tested against a panel of 38 other deubiquitinases (DUBs), demonstrating a high degree of specificity within this enzyme family.[1][3]
Q2: If this compound is highly selective for USP7, why should I be concerned about off-target liabilities?
A2: While this compound shows high selectivity against other DUBs, all small molecule inhibitors have the potential to interact with unintended proteins ("off-targets") outside of the screened panel, which can lead to unexpected biological effects or toxicity.[5][6] These off-target interactions are a crucial consideration in drug development to ensure that the observed phenotype is a direct result of on-target engagement and to minimize potential adverse effects.[5][7][8]
Q3: What are the first steps I should take if I observe an unexpected phenotype in my cell-based assays with this compound?
A3: If you encounter unexpected results, it is important to first perform control experiments to rule out experimental artifacts. This includes:
-
Confirming Compound Integrity: Verify the purity and concentration of your this compound stock.
-
Cell Line Health: Ensure your cells are healthy and free from contamination.
-
Dose-Response Analysis: Perform a full dose-response curve to understand the concentration at which the unexpected phenotype occurs. Off-target effects often manifest at higher concentrations.
-
On-Target Engagement: Confirm that this compound is engaging with USP7 in your cellular model at the concentrations used.
If these controls are in place and the phenotype persists, a systematic investigation into potential off-target liabilities is warranted.
Q4: Can I predict potential off-targets of this compound computationally?
A4: Yes, in silico methods can be a valuable first step in identifying potential off-target liabilities.[9][10] These approaches use the chemical structure of this compound to predict interactions with a wide range of protein targets based on ligand and protein structure similarity.[5][10] While these predictions require experimental validation, they can help prioritize which protein families to investigate.[7][8]
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity or Altered Cell Viability
-
Symptom: You observe significant cytotoxicity in your cell line at concentrations where you expect specific USP7 inhibition, or the cell viability does not correlate with known consequences of USP7 inhibition in that model.
-
Possible Cause: this compound may be interacting with an off-target protein that regulates a critical cell survival pathway.
-
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Perform a Broad Kinase Screen | Kinases are a common class of off-targets for small molecule inhibitors.[11] A broad kinase panel screen can identify unintended interactions. |
| 2 | Rescue Experiment | If a potential off-target is identified, use genetic methods (e.g., siRNA/shRNA or CRISPR) to deplete the off-target protein and see if the cytotoxic phenotype is reversed upon this compound treatment. |
| 3 | Compare with other USP7 Inhibitors | Test other structurally distinct USP7 inhibitors. If the unexpected cytotoxicity is unique to this compound, it is more likely to be caused by an off-target effect. |
Issue 2: Inconsistent Phenotypic Results Across Different Cell Lines
-
Symptom: The biological effect of this compound varies significantly between different cell lines, in a manner not explained by USP7 expression levels alone.
-
Possible Cause: The expression levels of a potential off-target protein may differ across the cell lines, leading to a variable response.
-
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Proteomic Profiling | Use quantitative proteomics to compare the protein expression profiles of sensitive versus resistant cell lines. This may reveal proteins that are highly expressed in sensitive lines and could be potential off-targets. |
| 2 | Cellular Thermal Shift Assay (CETSA) | Perform CETSA in both sensitive and resistant cell lines to confirm target engagement with USP7 and to identify other proteins that are thermally stabilized by this compound.[12][13][14] |
| 3 | Correlate Sensitivity with Gene Expression | Analyze publicly available cancer cell line encyclopedia (CCLE) data to correlate the sensitivity to this compound with the expression of potential off-target genes. |
Experimental Protocols
Protocol 1: Off-Target Profiling via Broad-Panel Kinase Screen
Objective: To identify potential off-target kinase interactions of this compound.
Methodology:
-
Compound Submission: Prepare a high-concentration stock of this compound in DMSO (e.g., 10 mM). Submit the compound to a commercial kinase screening service.
-
Assay Format: Typically, these services use a competitive binding assay. The assay measures the ability of this compound to displace a specific ligand from the ATP-binding site of a large panel of kinases.
-
Data Collection: The primary screen is often performed at a single high concentration of this compound (e.g., 10 µM) to identify initial "hits".
-
Follow-up: For any kinases that show significant inhibition (e.g., >50% inhibition), a dose-response experiment is performed to determine the IC50 or Kd value.
Data Presentation: Example Kinase Selectivity Data for this compound
| Kinase | Percent Inhibition @ 10 µM | IC50 (nM) |
| USP7 (On-Target) | N/A (Different Assay) | 52 [2] |
| Off-Target Kinase A | 85% | 750 |
| Off-Target Kinase B | 62% | 2,500 |
| Off-Target Kinase C | 15% | >10,000 |
| Over 400 other kinases | <10% | >10,000 |
Note: This table presents hypothetical data for illustrative purposes.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the binding of this compound to its intended target (USP7) and identify potential off-targets in a cellular environment.
Methodology:
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat cells with either vehicle (DMSO) or a specified concentration of this compound for a designated time (e.g., 1 hour) at 37°C.[15]
-
Heating Step: After treatment, wash and resuspend the cells in a buffered solution. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[15]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[13]
-
Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of USP7 (and other suspected targets) in the soluble fraction by Western blot or other protein detection methods like mass spectrometry.[13] A ligand-bound protein will be more thermally stable and thus remain in the soluble fraction at higher temperatures.[14][16]
Visualizations
Caption: A logical workflow for identifying and validating this compound off-target liabilities.
Caption: Comparison of the intended on-target signaling of this compound with a hypothetical off-target pathway.
References
- 1. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. researchgate.net [researchgate.net]
- 4. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals | EurekAlert! [eurekalert.org]
- 9. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 11. kinaselogistics.com [kinaselogistics.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
FT827: A Comparative Guide to a Highly Specific USP7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ubiquitin-specific protease 7 (USP7) inhibitor, FT827, with other known USP7 inhibitors. The information presented is supported by experimental data to validate the specificity and performance of this compound, offering valuable insights for research and drug development in oncology and other fields where USP7 is a therapeutic target.
Introduction to USP7 and Its Inhibition
Ubiquitin-specific protease 7 (USP7) is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability and function of numerous proteins involved in key cellular processes, including DNA damage repair, cell cycle progression, and immune response.[1] One of its most well-characterized substrates is the E3 ubiquitin ligase MDM2, a primary negative regulator of the p53 tumor suppressor.[2][3] By deubiquitinating and stabilizing MDM2, USP7 indirectly promotes the degradation of p53.[2][3] Consequently, inhibiting USP7 has emerged as a promising therapeutic strategy to restore p53 function in cancer cells.
This compound is a potent and selective covalent inhibitor of USP7.[4][5] It features a vinylsulfonamide moiety that irreversibly binds to the catalytic cysteine (Cys223) of USP7, thereby inactivating the enzyme.[4] This guide will compare this compound to other USP7 inhibitors, focusing on their mechanism of action, potency, and specificity.
Performance Comparison of USP7 Inhibitors
The following table summarizes the key quantitative data for this compound and other representative USP7 inhibitors.
| Inhibitor | Mechanism of Action | Target Binding | Potency (IC50/Ki/Kd) | Specificity |
| This compound | Covalent | Catalytic Site (Cys223) | Ki = 4.2 µM, Kd = 7.8 µM[5] | Highly selective against a panel of 38 DUBs[4] |
| FT671 | Non-covalent | Catalytic Site | IC50 = 52-69 nM, Kd = 65 nM[4] | Highly selective against a panel of 38 DUBs[4] |
| P22077 | Covalent | Catalytic Site (Cys223) | IC50 ≈ 5-8 µM[5][6] | Selective for USP7 and the closely related USP47[5][6] |
| GNE-6640 | Non-covalent | Allosteric Site | IC50 = 4.2 nM | Highly selective against a panel of 36 DUBs |
| GNE-6776 | Non-covalent | Allosteric Site | IC50 = 3.9 nM | Highly selective against a panel of 36 DUBs |
Experimental Protocols
In Vitro Deubiquitinase (DUB) Activity Assay (Ubiquitin-Rhodamine)
This assay is used to determine the potency of USP7 inhibitors by measuring the cleavage of a fluorogenic ubiquitin substrate.
Materials:
-
Recombinant human USP7 catalytic domain (USP7cd)
-
Ubiquitin-Rhodamine 110 substrate
-
Assay buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM DTT, 0.01% Tween-20
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well black assay plates
-
Plate reader capable of measuring fluorescence (Excitation: 485 nm, Emission: 520 nm)
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
Add 50 nL of the compound dilutions to the assay wells.
-
Add 10 µL of USP7cd (final concentration ~100 pM) in assay buffer to each well.
-
Incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of Ubiquitin-Rhodamine 110 (final concentration ~50 nM) in assay buffer.
-
Immediately measure the fluorescence intensity every 60 seconds for 30 minutes.
-
The rate of reaction is determined from the linear phase of the fluorescence curve.
-
Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.
Cellular DUB Activity Assay (HA-Ub-VME)
This assay assesses the ability of an inhibitor to engage and inhibit USP7 within a cellular context.
Materials:
-
MCF7 cells
-
Test compounds (e.g., this compound)
-
HA-Ubiquitin-Vinyl Methyl Ester (HA-Ub-VME) probe
-
Lysis buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 10% glycerol, protease inhibitors
-
SDS-PAGE and Western blotting reagents
-
Anti-HA antibody
-
Anti-USP7 antibody
Procedure:
-
Seed MCF7 cells in 6-well plates and grow to ~80% confluency.
-
Treat the cells with varying concentrations of the test compound for 2-4 hours.
-
Lyse the cells in lysis buffer.
-
Incubate the cell lysates with HA-Ub-VME (final concentration ~2 µM) for 1 hour at 37°C to label active DUBs.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform Western blotting using an anti-HA antibody to detect labeled DUBs and an anti-USP7 antibody as a loading control.
-
A decrease in the HA signal for the band corresponding to USP7 indicates target engagement and inhibition.
Signaling Pathways and Experimental Workflows
USP7 Signaling Pathways
USP7 is involved in multiple signaling pathways that are crucial for cellular homeostasis and are often dysregulated in cancer. The following diagram illustrates the central role of USP7 in the p53-MDM2 pathway and its crosstalk with the Wnt/β-catenin and NF-κB signaling pathways.
Caption: USP7's role in p53, Wnt/β-catenin, and NF-κB pathways.
Experimental Workflow for Validating USP7 Inhibitor Specificity
The following diagram outlines a typical experimental workflow to validate the specificity of a novel USP7 inhibitor like this compound.
Caption: Workflow for validating the specificity of a USP7 inhibitor.
References
- 1. Assay Systems for Profiling Deubiquitinating Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. usp7-inhibits-wnt-catenin-signaling-through-promoting-stabilization-of-axin - Ask this paper | Bohrium [bohrium.com]
- 3. Measurement of Deubiquitinating Enzyme Activity Via a Suicidal HA-Ub-VS Probe | Springer Nature Experiments [experiments.springernature.com]
- 4. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. xcessbio.com [xcessbio.com]
- 6. P22077 - Focus Biomolecules [mayflowerbio.com]
A Comparative Analysis of FT827 and P22077: Potency and Selectivity as USP7 Inhibitors
In the landscape of cancer therapeutics, the deubiquitinase Ubiquitin-specific protease 7 (USP7) has emerged as a critical target. Its inhibition can lead to the destabilization of the oncogenic E3 ligase MDM2, thereby reactivating the tumor suppressor p53. This guide provides a detailed comparison of two notable USP7 inhibitors, FT827 and P22077, focusing on their potency and selectivity to aid researchers and drug development professionals in their endeavors.
Quantitative Data Summary
The following tables summarize the key quantitative metrics for this compound and P22077, highlighting their distinct potency profiles.
Table 1: Potency against USP7
| Compound | Parameter | Value (µM) | Notes |
| This compound | IC50 | 0.052[1] | In vitro biochemical assay. |
| Ki | 4.2[2] | Inhibition constant. | |
| Kd | 7.8[1][2] | Dissociation constant. | |
| P22077 | EC50 | 8.01 - 8.6[1][3] | Cell-based and biochemical assays. |
Table 2: Selectivity Profile
| Compound | Off-Target | Potency (µM) | Notes |
| This compound | 38 other DUBs | No significant inhibition | Highly selective for USP7.[1][2] |
| P22077 | USP47 | EC50 = 8.74[3] | Also inhibits the closely related deubiquitinase USP47. |
| 14 other isopeptidases | EC50 > 50 | Showed weak or no inhibition against a panel of 14 other isopeptidases.[1] |
Experimental Methodologies
A summary of the key experimental protocols used to characterize this compound and P22077 is provided below.
In Vitro USP7 Inhibition Assay (for this compound IC50 Determination)
This assay quantifies the inhibitory activity of a compound against USP7 in a biochemical setting.
-
Compound Preparation : this compound is serially diluted in 100% DMSO to create a concentration gradient.
-
Assay Plate Setup : Nanoliter volumes of the diluted compound are dispensed into a 384-well plate.
-
Enzyme and Substrate Addition : A solution containing recombinant USP7 catalytic domain (USP7CD) and a fluorogenic substrate, ubiquitin-rhodamine 110, is added to each well.
-
Incubation : The plate is incubated at room temperature for 1 hour to allow the enzymatic reaction to proceed.
-
Reaction Termination : The reaction is stopped by the addition of citric acid.
-
Fluorescence Measurement : The fluorescence intensity in each well is measured using a plate reader (excitation at 485 nm, emission at 520 nm). The IC50 value is then calculated from the dose-response curve.[1]
Cellular Target Engagement Assay
This method assesses the ability of an inhibitor to engage with its target within a cellular environment.
-
Cell Treatment : Intact cells (e.g., MCF7 breast cancer cells) or crude cell extracts are incubated with the inhibitor (this compound or P22077) for a specified period.
-
Probe Addition : A ubiquitin active site probe, such as HA-tagged ubiquitin bromoethyl (HA-UbC2Br), is added. This probe covalently binds to the active site of deubiquitinases that are not occupied by the inhibitor.
-
Lysis and Immunoblotting : The cells are lysed, and the proteins are separated by SDS-PAGE. An immunoblot is performed using an anti-HA antibody to visualize the DUBs that have been labeled by the probe.
-
Analysis : A decrease in the signal for a specific DUB in the presence of the inhibitor indicates target engagement. This method confirmed that this compound is 10 to 100-fold more potent than P22077 in a cellular context.[2]
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by USP7 inhibition and a typical experimental workflow for inhibitor characterization.
References
Confirming FT827 Activity: A Comparative Guide for New Cell Lines
For researchers and drug development professionals introducing the selective USP7 inhibitor, FT827, into a new cell line, confirming its on-target activity is a critical first step. This guide provides a comprehensive framework for validating the engagement and downstream effects of this compound, comparing its performance with alternative USP7 inhibitors and appropriate controls. Detailed experimental protocols and data visualization tools are included to facilitate clear and robust analysis.
Executive Summary
This compound is a potent and selective covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1][2][3] Its mechanism of action involves the irreversible modification of the catalytic cysteine (Cys223) within the USP7 active site.[1][4] USP7 is a deubiquitinase that removes ubiquitin tags from its substrate proteins, thereby rescuing them from proteasomal degradation.[1][4][5] A key substrate of USP7 is MDM2, an E3 ubiquitin ligase that, in turn, targets the tumor suppressor p53 for degradation.[1][6] By inhibiting USP7, this compound leads to the destabilization and degradation of MDM2, resulting in the accumulation and activation of p53.[1][5][6] This guide outlines a series of experiments to confirm this signaling cascade in a new cell line.
Comparative Analysis of USP7 Inhibitors
The following table summarizes the expected outcomes for this compound in comparison to a non-covalent inhibitor (FT671), a less specific inhibitor (P22077), and a negative control in a p53 wild-type cancer cell line.
| Parameter | This compound | FT671 (Non-covalent) | P22077 (Less Specific) | Negative Control |
| USP7 Enzymatic Activity (IC50) | Potent (nM range) | Potent (nM range) | Moderate (µM range) | Inactive |
| MDM2 Protein Levels | Significant Decrease | Decrease | Moderate Decrease | No Change |
| p53 Protein Levels | Significant Increase | Increase | Moderate Increase | No Change |
| p21 mRNA Expression | Significant Upregulation | Upregulation | Moderate Upregulation | No Change |
| Cell Viability (p53-WT cells) | Potent Decrease | Decrease | Moderate Decrease | No Change |
Experimental Workflows and Signaling Pathways
To visually represent the logic of the experimental approach and the underlying biological pathway, the following diagrams are provided.
Caption: A streamlined workflow for assessing this compound activity in a new cell line.
Caption: The this compound signaling pathway leading to p53 activation.
Key Experimental Protocols
Western Blot for MDM2 and p53 Protein Levels
Objective: To quantify the changes in MDM2 and p53 protein levels following treatment with this compound and control compounds.
Methodology:
-
Cell Culture and Treatment: Seed the new cell line in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound, FT671, P22077, and a vehicle control (e.g., DMSO) for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against MDM2, p53, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis of the protein bands should be performed using image analysis software, normalizing the levels of MDM2 and p53 to the loading control.
Quantitative Real-Time PCR (qRT-PCR) for p21 mRNA Expression
Objective: To measure the transcriptional activation of the p53 target gene, p21, in response to this compound treatment.
Methodology:
-
Cell Culture and Treatment: Treat the cells in 6-well plates with this compound and controls as described for the Western blot experiment.
-
RNA Extraction: Isolate total RNA from the treated cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and primers specific for p21 and a housekeeping gene (e.g., GAPDH or ACTB).
-
Data Analysis: Calculate the relative expression of p21 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Cell Viability Assay
Objective: To assess the effect of this compound on the viability and proliferation of the new cell line.
Methodology:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and control compounds.
-
Incubation: Incubate the cells for 72 hours.
-
Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
Data Analysis: Plot the cell viability as a percentage of the vehicle-treated control against the compound concentration. Calculate the IC50 value for each compound.
Concluding Remarks
By following these experimental protocols and utilizing the provided comparative framework, researchers can effectively confirm the activity of this compound in a new cell line. The expected dose-dependent decrease in MDM2 levels, coupled with an increase in p53 and its transcriptional target p21, will provide strong evidence of on-target USP7 inhibition. These molecular changes should correlate with a reduction in cell viability, thereby establishing a clear pharmacological effect of this compound. This systematic approach ensures a robust validation of this compound's mechanism of action, paving the way for further investigation into its therapeutic potential.
References
- 1. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | DUB | TargetMol [targetmol.com]
- 3. glpbio.com [glpbio.com]
- 4. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular basis of USP7 inhibition by selective small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
A Head-to-Head Battle: Covalent vs. Non-Covalent USP7 Inhibitors for Cancer Therapy
For researchers, scientists, and drug development professionals, the quest for potent and selective cancer therapeutics is a continuous journey. One promising target that has emerged is Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme critically involved in cancer cell survival and proliferation. Inhibition of USP7 has been shown to destabilize oncogenic proteins, most notably MDM2, leading to the reactivation of the tumor suppressor p53.[1][2] This has spurred the development of a diverse arsenal of small molecule inhibitors, which can be broadly categorized into two distinct classes: covalent and non-covalent inhibitors. This guide provides an objective side-by-side comparison of these two modalities, supported by experimental data, to aid in the rational design and selection of next-generation USP7-targeted therapies.
Mechanism of Action: A Tale of Two Binding Modes
The fundamental difference between covalent and non-covalent USP7 inhibitors lies in their interaction with the enzyme.
Covalent inhibitors are designed to form a permanent, irreversible bond with the target protein. In the case of USP7, these inhibitors typically feature an electrophilic "warhead" that reacts with the nucleophilic thiol group of the catalytic cysteine residue (Cys223) in the enzyme's active site. This irreversible binding permanently inactivates the enzyme.
Non-covalent inhibitors , on the other hand, bind to USP7 through reversible, non-permanent interactions such as hydrogen bonds, van der Waals forces, and hydrophobic interactions. These inhibitors can be further subdivided into two categories:
-
Active-site inhibitors: These compounds compete with the natural substrate, ubiquitin, for binding to the catalytic site.
-
Allosteric inhibitors: These molecules bind to a site on the enzyme distinct from the active site, inducing a conformational change that leads to inhibition of its catalytic activity.
Quantitative Comparison of Leading USP7 Inhibitors
To provide a clear and objective comparison, the following tables summarize key quantitative data for well-characterized examples of both covalent and non-covalent USP7 inhibitors.
| Covalent Inhibitors | Biochemical IC50 (nM) | Cellular IC50 (µM) | Binding Affinity (Kd) | Selectivity | Mechanism of Action |
| FT827 | k_inact_/K_i_ = 66 M⁻¹s⁻¹[1] | ~0.1-2 (MCF7 cells)[1][3] | 7.8 µM[1] | Highly selective against a panel of 38 DUBs[1] | Covalent modification of Cys223[1] |
| XL177A | Sub-nanomolar | - | - | Selective across the human proteome | Irreversible inhibitor |
| Non-Covalent Inhibitors | Biochemical IC50 (nM) | Cellular IC50 (nM) | Binding Affinity (Kd) | Selectivity | Mechanism of Action |
| FT671 | 52[1][4] | 33 (MM.1S cells)[1] | 65 nM[1][4] | Highly selective against a panel of 38 DUBs[1] | Non-covalent active site inhibition[1] |
| GNE-6640 | - | - | - | Highly selective against a panel of 36 DUBs | Non-covalent allosteric inhibition |
| GNE-6776 | - | - | - | Highly selective against a panel of 36 DUBs | Non-covalent allosteric inhibition |
Signaling Pathways and Experimental Workflows
To visualize the intricate mechanisms at play, the following diagrams, generated using Graphviz, illustrate the USP7 signaling pathway and the distinct modes of action of covalent and non-covalent inhibitors.
Caption: The USP7-MDM2-p53 signaling pathway.
Caption: Mechanisms of covalent and non-covalent USP7 inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are protocols for commonly used assays to characterize USP7 inhibitors.
Biochemical Assay: Ubiquitin-AMC Fluorescence-Based Assay
This assay measures the enzymatic activity of USP7 by monitoring the cleavage of a fluorogenic substrate, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC).
Materials:
-
Recombinant human USP7 enzyme
-
Ubiquitin-AMC substrate
-
Assay Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT)
-
Test compounds (inhibitors)
-
384-well black microplates
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
Protocol:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add 5 µL of assay buffer to all wells.
-
Add 0.5 µL of the diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Add 5 µL of a solution containing the USP7 enzyme to all wells except the "no enzyme" control wells.
-
Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of the Ub-AMC substrate solution to all wells.
-
Immediately begin kinetic reading on a fluorescence plate reader at 360 nm excitation and 460 nm emission, collecting data every 60 seconds for 30-60 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Assay: p53 Accumulation Assay (Western Blot)
This assay assesses the ability of a USP7 inhibitor to stabilize p53 in a cellular context.
Materials:
-
Human cancer cell line with wild-type p53 (e.g., HCT116, U2OS)
-
Cell culture medium and supplements
-
Test compounds (inhibitors)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for the desired time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.
-
Normalize the protein concentrations for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p53 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.
-
Quantify the band intensities to determine the relative increase in p53 levels.
Conclusion
The choice between a covalent and a non-covalent USP7 inhibitor is a critical decision in the drug development process, with each modality offering a distinct set of advantages and disadvantages. Covalent inhibitors can provide high potency and prolonged duration of action, but may also carry a higher risk of off-target reactivity and immunogenicity. Non-covalent inhibitors, while generally considered to have a better safety profile, may require more optimization to achieve high potency and long-lasting effects. The comprehensive data and detailed protocols presented in this guide are intended to empower researchers to make informed decisions in the pursuit of novel and effective USP7-targeted cancer therapies. The continued exploration of both covalent and non-covalent strategies, coupled with a deep understanding of their underlying mechanisms, will undoubtedly pave the way for the next generation of precision oncology medicines.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of FT827
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment. This document provides a comprehensive, step-by-step guide for the proper disposal of FT827, a selective and covalent ubiquitin-specific protease 7 (USP7) inhibitor. In the absence of specific disposal protocols for this compound, the following procedures are based on general best practices for the disposal of hazardous chemical waste in a laboratory setting.
Disclaimer: These are general guidelines. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the manufacturer's Safety Data Sheet (SDS) for the most accurate and compliant disposal information.
Chemical and Physical Properties of this compound
A summary of the key properties of this compound is provided below to inform safe handling and disposal decisions.
| Property | Value |
| Chemical Name | N-(4'-(4-hydroxy-4-((1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)methyl)piperidine-1-carbonyl)-[1,1'-biphenyl]-2-yl)ethenesulfonamide |
| CAS Number | 1959537-86-0 |
| Molecular Formula | C27H28N6O5S |
| Molecular Weight | 548.62 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO |
Experimental Protocols for Disposal
The proper disposal of this compound, like other potent chemical inhibitors, follows a structured protocol to minimize risk to personnel and the environment. Chemical waste is regulated by the Environmental Protection Agency (EPA) and must be handled accordingly.[1]
Step 1: Waste Identification and Segregation
-
Identify as Hazardous Waste: Due to its biological activity and chemical nature, this compound should be treated as hazardous chemical waste.
-
Segregate Waste Streams: Do not mix this compound waste with other waste types. Maintain separate, clearly labeled waste containers for:
-
Solid Waste: Unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and weighing papers.
-
Liquid Waste: Solutions containing this compound, such as stock solutions in DMSO or experimental media.
-
Sharps Waste: Contaminated needles, syringes, or pipette tips.
-
-
Compatibility Check: Ensure that this compound waste is not mixed with incompatible chemicals that could cause a dangerous reaction. For instance, store it separately from strong acids, bases, and oxidizing agents.[2]
Step 2: Container Management
-
Select Appropriate Containers: Use containers that are compatible with the chemical waste. For this compound, high-density polyethylene (HDPE) or glass containers are generally suitable.[1]
-
Container Condition: Ensure containers are in good condition, with no cracks or leaks, and have a secure, screw-on cap.[2]
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[3]
-
Do Not Overfill: Fill containers to no more than 90% capacity to allow for expansion and prevent spills.
Step 3: Labeling
Proper labeling is critical for safe disposal.
-
Affix a Hazardous Waste Tag: Your institution's EHS department will provide official hazardous waste tags.
-
Complete the Tag Information: The tag must include:
-
The words "Hazardous Waste".[1]
-
The full chemical name: "this compound" and any solvents (e.g., Dimethyl Sulfoxide). Avoid abbreviations.[1]
-
The concentration and quantity of each component.
-
The date the waste was first added to the container (accumulation start date).
-
The Principal Investigator's name, lab location, and contact information.[1]
-
The relevant hazard pictograms (e.g., health hazard, environmental hazard).[1]
-
Step 4: Storage
-
Designated Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which should be at or near the point of generation.[3]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent spills from spreading.
-
Secure Storage: Store the waste in a location that is secure and away from general laboratory traffic.
Step 5: Disposal and Pickup
-
Schedule a Pickup: Once the container is full or has been in storage for the maximum allowable time (often 9-12 months, check with your EHS), schedule a waste pickup with your institution's EHS department.[3]
-
Do Not Dispose in Regular Trash or Drains: Under no circumstances should this compound or its solutions be disposed of in the regular trash or poured down the sink.[1][4] This is illegal and can harm the environment.
Disposal of Empty Containers
-
Triple Rinse: To be considered non-hazardous, an empty container of this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[5]
-
Collect Rinsate: The rinsate from this process must be collected and disposed of as hazardous liquid waste.[5]
-
Deface Label: After rinsing and air-drying in a fume hood, completely deface or remove the original label.[5]
-
Dispose of Container: The clean, defaced container can then typically be disposed of in the regular laboratory glass or plastic recycling.
Visualizing the Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound.
Caption: General workflow for the safe disposal of this compound.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
